miR-21-IN-2
Descripción
Propiedades
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2-methylanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O/c1-14-4-2-3-5-20(14)25-12-17(27)13-26-21-8-6-15(23)10-18(21)19-11-16(24)7-9-22(19)26/h2-11,17,25,27H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJHRNXRRXOEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of miR-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-21 (miR-21) is a well-established oncogenic microRNA (oncomiR) frequently overexpressed in a wide array of human cancers.[1][2][3] Its upregulation is correlated with increased proliferation, invasion, metastasis, and resistance to apoptosis.[4][5] Consequently, miR-21 has emerged as a promising therapeutic target for cancer therapy. This technical guide delineates the mechanism of action of miR-21-IN-2, a small molecule inhibitor of miR-21. While specific preclinical data on this compound is limited, this document outlines its putative mechanism based on its known inhibitory activity and the established role of miR-21 in oncogenesis. This guide also provides detailed experimental protocols for the evaluation of similar miR-21 inhibitors.
Introduction to miR-21 and its Role in Cancer
miR-21 is a small non-coding RNA molecule that post-transcriptionally regulates gene expression by binding to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2][6] The MIR21 gene is located on chromosome 17q23.2, within the intron of the TMEM49 gene, and is independently transcribed.[2]
The oncogenic activity of miR-21 stems from its ability to downregulate multiple tumor suppressor genes.[2][7] By inhibiting these key proteins, miR-21 promotes cancer progression through various signaling pathways.
The Target of this compound: The miR-21 Biogenesis and Function Pathway
The primary mechanism of action of a miR-21 inhibitor like this compound is to disrupt the normal function of mature miR-21, thereby restoring the expression of its tumor-suppressive target genes. This can be achieved through several potential mechanisms for a small molecule inhibitor:
-
Inhibition of pri-miR-21 or pre-miR-21 Processing: Small molecules can bind to the precursor forms of miR-21 (pri-miR-21 or pre-miR-21), preventing their processing by the Drosha and Dicer enzymes, respectively. This would lead to a decrease in the levels of mature miR-21.
-
Direct Binding to Mature miR-21: The inhibitor could directly bind to the mature miR-21 duplex, preventing its loading into the RNA-induced silencing complex (RISC).
-
Interference with miR-21/Target mRNA Interaction: this compound could disrupt the binding of the miR-21-loaded RISC to its target mRNAs.
The most direct mechanism for a small molecule inhibitor is often the disruption of the mature miRNA's activity.
Mechanism of Action of this compound
This compound is a potential inhibitor of miR-21 activity.[8] While its precise binding site and inhibitory mechanism are not fully elucidated in publicly available literature, it is hypothesized to function by directly or indirectly preventing mature miR-21 from repressing its target mRNAs. This leads to an upregulation of tumor suppressor proteins, ultimately resulting in anti-cancer effects such as decreased cell proliferation and induction of apoptosis.
Key Downstream Signaling Pathways Modulated by miR-21 Inhibition
The inhibition of miR-21 by this compound is expected to reactivate several key tumor-suppressive signaling pathways:
-
PTEN/PI3K/Akt Pathway: Phosphatase and tensin homolog (PTEN) is a well-validated target of miR-21.[4] By inhibiting miR-21, this compound would increase PTEN expression, which in turn would inhibit the pro-survival PI3K/Akt signaling pathway.[4]
-
PDCD4/AP-1 Pathway: Programmed cell death 4 (PDCD4) is another critical tumor suppressor targeted by miR-21.[9] Its restoration following miR-21 inhibition would lead to the suppression of the transcription factor AP-1, which is involved in cell proliferation and invasion.
-
TGF-β Pathway: Transforming growth factor-beta receptor 2 (TGFBR2) is a direct target of miR-21.[9] Increased TGFBR2 levels due to miR-21 inhibition can restore the tumor-suppressive effects of the TGF-β signaling pathway in certain contexts.[9]
-
Sprouty/Ras/MAPK Pathway: Sprouty homologs (SPRY1, SPRY2) are negative regulators of the Ras/MAPK signaling pathway and are targeted by miR-21.[2][5] Inhibition of miR-21 would upregulate Sprouty proteins, leading to a dampening of this pro-proliferative pathway.[5]
-
Bcl-2 and Apoptosis: B-cell lymphoma 2 (Bcl-2) is an anti-apoptotic protein that has been identified as a target of miR-21.[2][10] By upregulating Bcl-2, miR-21 promotes cell survival. Inhibition of miR-21 would therefore be expected to decrease Bcl-2 levels and promote apoptosis.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Compound | Target | Assay Type | Value | Reference |
| This compound | miR-21 | Activity Assay | AC50: 3.29 μM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of a miR-21 inhibitor like this compound.
Luciferase Reporter Assay to Confirm miR-21 Target Engagement
This assay is used to verify that the inhibitor can derepress the translation of a reporter gene containing the 3'UTR of a known miR-21 target.
Materials:
-
HEK293T cells
-
Dual-luciferase reporter vector containing the 3'UTR of a miR-21 target (e.g., PTEN, PDCD4) downstream of the luciferase gene
-
miR-21 mimic or a vector expressing pre-miR-21
-
This compound
-
Lipofectamine 2000
-
Dual-Glo Luciferase Assay System
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the luciferase reporter vector and the miR-21 mimic/expression vector using Lipofectamine 2000.
-
After 24 hours, treat the cells with varying concentrations of this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using the Dual-Glo Luciferase Assay System.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity in the presence of this compound indicates successful inhibition of miR-21.
Quantitative Real-Time PCR (qRT-PCR) for miR-21 and Target mRNA Levels
This protocol is to quantify the levels of mature miR-21 and its target mRNAs in cells treated with the inhibitor.
Materials:
-
Cancer cell line with high endogenous miR-21 expression (e.g., MCF-7, HeLa)
-
This compound
-
TRIzol reagent
-
TaqMan MicroRNA Reverse Transcription Kit and specific primers for miR-21
-
SYBR Green Master Mix and specific primers for miR-21 target genes (e.g., PTEN, PDCD4) and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR System
Procedure:
-
Treat the cancer cells with this compound for 48 hours.
-
Isolate total RNA using TRIzol reagent.
-
For miR-21 quantification, perform reverse transcription using the TaqMan MicroRNA Reverse Transcription Kit and miR-21 specific primers.
-
For target mRNA quantification, perform reverse transcription using a standard cDNA synthesis kit.
-
Perform qRT-PCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method, normalizing miR-21 levels to a small nuclear RNA (e.g., U6) and target mRNA levels to the housekeeping gene.
Western Blotting for Target Protein Expression
This method is used to assess the protein levels of miR-21 targets following treatment with the inhibitor.
Materials:
-
Cancer cell line with high endogenous miR-21 expression
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against miR-21 target proteins (e.g., anti-PTEN, anti-PDCD4) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound for 72 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control. An increase in the target protein level indicates effective miR-21 inhibition.
Visualizations
Caption: miR-21 signaling pathway and point of intervention for this compound.
Caption: Experimental workflow for the luciferase reporter assay.
Caption: Experimental workflow for Western blotting.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers characterized by high levels of miR-21. Its mechanism of action, centered on the inhibition of miR-21 function, leads to the reactivation of critical tumor suppressor pathways. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of miR-21 inhibitors, facilitating the development of novel and effective cancer therapies. Further investigation into the specific molecular interactions of this compound will be crucial for its clinical advancement.
References
- 1. Luciferase report assay [bio-protocol.org]
- 2. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations [frontiersin.org]
- 8. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miR-Q: a novel quantitative RT-PCR approach for the expression profiling of small RNA molecules such as miRNAs in a complex sample - PMC [pmc.ncbi.nlm.nih.gov]
The Functional Role of miR-21 Inhibition in Cancer Cells: A Technical Guide on miR-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MicroRNA-21 (miR-21) is a well-established oncogenic microRNA, frequently overexpressed in a wide array of human cancers. Its upregulation is strongly correlated with increased tumor proliferation, invasion, metastasis, and resistance to chemotherapy, making it a prime therapeutic target. This technical guide focuses on the function of miR-21 inhibition in cancer cells, with a specific reference to miR-21-IN-2, a potential small molecule inhibitor of miR-21. While detailed functional data specifically for this compound is limited, this document extrapolates its expected cellular functions based on the extensive body of research on miR-21 inhibition. By targeting miR-21, inhibitors like this compound are expected to restore the expression of critical tumor suppressor genes, thereby attenuating the malignant phenotype of cancer cells. This guide provides an in-depth overview of the mechanism of action, experimental protocols for evaluation, and quantitative data related to the inhibition of miR-21 in cancer.
Introduction to miR-21 as an OncomiR
MicroRNA-21 is one of the first identified and most consistently upregulated miRNAs in various solid and hematological malignancies, including breast, lung, colorectal, pancreatic, and glioblastoma cancers.[1][2][3] Its oncogenic activity stems from its ability to post-transcriptionally silence a broad range of tumor suppressor genes.[4][5] By binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), miR-21 leads to their degradation or translational repression.[4][6] This activity promotes cancer cell survival, proliferation, and invasion.
Key Roles of miR-21 in Cancer:
-
Promotion of Cell Proliferation: By downregulating cell cycle inhibitors and tumor suppressors.[1]
-
Inhibition of Apoptosis: Targeting pro-apoptotic factors to promote cell survival.[7][8]
-
Enhancement of Invasion and Metastasis: Regulating genes involved in cell adhesion, migration, and the extracellular matrix.[9]
-
Induction of Chemoresistance: Modulating pathways that confer resistance to various cancer therapies.[8][10]
This compound: A Potential Inhibitor of miR-21
This compound has been identified as a potential small molecule inhibitor of miR-21.[11] While extensive cellular studies on this specific compound are not widely published, its primary function is presumed to be the direct or indirect inhibition of miR-21 activity. The primary reported quantitative measure for this molecule is an AC50 value of 3.29 μM, indicating its potential to inhibit miR-21 function.[11] The subsequent sections of this guide will detail the expected functional consequences of such inhibition in cancer cells.
Mechanism of Action: Reversing the Oncogenic Effects of miR-21
The primary mechanism of a miR-21 inhibitor like this compound is to disrupt the interaction between mature miR-21 and its target mRNAs. This leads to the de-repression of tumor suppressor genes, effectively reversing the oncogenic signaling driven by high miR-21 levels.
Key Tumor Suppressor Targets of miR-21
Inhibition of miR-21 is expected to restore the expression and function of several key tumor suppressor proteins.
| Target Gene | Function | Cancer Type(s) | Citation(s) |
| PTEN (Phosphatase and Tensin Homolog) | Negative regulator of the PI3K/Akt signaling pathway, controlling cell growth, proliferation, and survival. | Glioblastoma, Breast, Lung, Pancreatic Cancer | [1][8][12] |
| PDCD4 (Programmed Cell Death 4) | Inhibits translation and is involved in apoptosis and invasion. | Breast, Colorectal, Lung Cancer | [1][8] |
| RECK (Reversion-inducing Cysteine-rich protein with Kazal motifs) | A membrane-anchored inhibitor of matrix metalloproteinases (MMPs), suppressing invasion and metastasis. | Glioblastoma, Colorectal Cancer | [1][8] |
| SPRY2 (Sprouty RTK signaling antagonist 2) | A negative regulator of receptor tyrosine kinase (RTK) signaling pathways, including the Ras/MAPK pathway. | Pancreatic Cancer, Hepatocellular Carcinoma | [1][8] |
| TPM1 (Tropomyosin 1) | A component of the cytoskeleton involved in cell shape and motility; its loss is associated with increased metastasis. | Breast Cancer | [5] |
| Bcl-2 (B-cell lymphoma 2) | An anti-apoptotic protein that is indirectly regulated by miR-21 to promote cell survival. | Pancreatic Cancer, Glioblastoma | [1][8] |
Impact on Key Signaling Pathways
By restoring the expression of its target genes, miR-21 inhibition is expected to modulate critical cancer-related signaling pathways.
Caption: Signaling pathways affected by miR-21 and its inhibition.
Expected Functional Effects of this compound in Cancer Cells
Based on studies of miR-21 inhibition, treatment of cancer cells with this compound is anticipated to result in the following functional changes.
Reduction of Cell Proliferation and Viability
Inhibition of miR-21 has been shown to decrease the proliferation rate of various cancer cell lines. This is primarily due to the upregulation of tumor suppressors like PTEN and PDCD4, which control cell cycle progression.
Induction of Apoptosis
By targeting anti-apoptotic factors and restoring pro-apoptotic pathways, miR-21 inhibition leads to an increase in programmed cell death. For instance, the upregulation of PDCD4 and the modulation of the Bcl-2 family of proteins can sensitize cancer cells to apoptotic stimuli.[8]
Suppression of Invasion and Metastasis
miR-21 promotes cancer cell invasion by downregulating inhibitors of matrix metalloproteinases (MMPs) such as RECK and TIMP3.[8] Inhibition of miR-21 is therefore expected to decrease the expression and activity of MMPs, leading to reduced cell migration and invasion.[9]
Sensitization to Chemotherapy
Overexpression of miR-21 has been linked to resistance to various chemotherapeutic agents.[8][10] By inhibiting miR-21, cancer cells may become more susceptible to standard-of-care treatments, suggesting a potential role for miR-21 inhibitors in combination therapies.
Quantitative Data on the Effects of miR-21 Inhibition
The following table summarizes representative quantitative data from studies on miR-21 inhibition in various cancer cell lines. While this data is not specific to this compound, it provides a benchmark for the expected efficacy of a potent miR-21 inhibitor.
| Cancer Type | Cell Line | Method of Inhibition | Observed Effect | Quantitative Change | Citation(s) |
| Pancreatic Cancer | Panc-1 | anti-miR-21 | Decreased Proliferation | ~40% reduction in cell viability | [9] |
| Pancreatic Cancer | Panc-1 | anti-miR-21 | Decreased Invasion | ~50% reduction in Matrigel invasion | [9] |
| Pancreatic Cancer | Panc-1 | anti-miR-21 | Increased Gemcitabine Sensitivity | ~30% increase in apoptosis with gemcitabine | [9] |
| Glioblastoma | U87 | anti-miR-21 | Increased Apoptosis | ~3-fold increase in caspase activity | [7] |
| Breast Cancer | MCF-7 | anti-miR-21 | Upregulation of PDCD4 | ~2.5-fold increase in PDCD4 protein levels | [8] |
| Multiple Myeloma | U-266 | Lentiviral inhibitor | Decreased Cell Growth | Significant reduction in tumor volume in vivo | [12] |
Experimental Protocols for Evaluating miR-21 Inhibitors
The following protocols are standard methodologies for assessing the function of a miR-21 inhibitor like this compound in cancer cells.
Quantification of miR-21 Expression
Method: Real-Time Quantitative Reverse Transcription PCR (qRT-PCR)
Protocol:
-
RNA Extraction: Isolate total RNA, including small RNAs, from cancer cells treated with this compound or a vehicle control.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a miRNA-specific stem-loop primer for mature miR-21.
-
qPCR: Perform real-time PCR using a TaqMan probe or SYBR Green chemistry with primers specific for the miR-21 cDNA.
-
Normalization: Normalize the expression of miR-21 to a stable small non-coding RNA, such as RNU6B or RNU44, to determine the relative fold change in expression.[12]
Cell Proliferation Assay
Method: MTT or WST-1 Assay
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay
Method: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Protocol:
-
Treatment: Treat cancer cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic.
Cell Invasion Assay
Method: Matrigel Invasion Assay (Boyden Chamber)
Protocol:
-
Chamber Preparation: Coat the upper surface of a transwell insert with a thin layer of Matrigel.
-
Cell Seeding: Seed cancer cells, pre-treated with this compound, in serum-free media in the upper chamber.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel.
-
Quantification: Remove non-invading cells from the upper surface, and stain and count the invading cells on the lower surface.
Western Blotting for Target Protein Expression
Method: Immunoblotting
Protocol:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., PTEN, PDCD4) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[12]
References
- 1. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of microRNA-21 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the molecular mechanisms underlying the progression of miR-21 in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-21 and the clinical outcomes of various carcinomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miRNA-21 is developmentally regulated in mouse brain and is co-expressed with SOX2 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Targeting of miR-21-IN-2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of miR-21-IN-2, a small molecule inhibitor of microRNA-21 (miR-21). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting miR-21, a well-established oncomiR implicated in numerous cancers and other diseases.
Core Target and Mechanism of Action
The primary molecular target of this compound is microRNA-21 (miR-21) . It functions as a potent inhibitor of miR-21 activity, thereby upregulating the expression of miR-21's downstream target genes, many of which are tumor suppressors. By inhibiting miR-21, this compound effectively counteracts the oncogenic effects of this microRNA, leading to decreased cell proliferation, viability, and induction of apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the general effects of miR-21 inhibition on its downstream targets.
| Parameter | Value/Effect | Source |
| This compound AC50 | 3.29 μM | [1] |
| Effect on miR-21 Expression | Significant downregulation of mature miR-21 | [2] |
| Effect on Target Gene mRNA | Upregulation of PTEN, Rho-B, and BTG2 mRNA | [3] |
| Effect on Target Gene Protein | ~1.6 to 3-fold increase in PDCD4, PTEN, and TPM1 protein levels | [2] |
| Effect on Cell Viability | Significant decrease in viability of cancer cells | [1][4] |
| Effect on Apoptosis | Significant increase in apoptotic cell rate | [1][5] |
Signaling Pathways Modulated by this compound
By inhibiting miR-21, this compound modulates several critical signaling pathways involved in cell growth, proliferation, and survival. The primary mechanism is the de-repression of tumor suppressor genes targeted by miR-21.
References
- 1. MicroRNA-21 Inhibits the Apoptosis of Osteosarcoma Cell Line SAOS-2 via Targeting Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-21 Regulates the Proliferation, Differentiation, and Apoptosis of Human Renal Cell Carcinoma Cells by the mTOR-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
miR-21-IN-2 discovery and development
An In-depth Technical Guide on the Discovery and Development of miR-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-21 (miR-21) is a well-established oncomiR, frequently overexpressed in a multitude of cancers, where it promotes tumorigenesis by downregulating various tumor suppressor genes. Its significant role in cancer progression and other diseases has made it an attractive therapeutic target. This technical guide details the discovery and initial development of this compound (also referred to as compound 1 in its discovery publication), a small molecule inhibitor of miR-21 biogenesis. This document provides a comprehensive overview of the screening methodology that led to its identification, its mechanism of action, and the experimental protocols utilized for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using diagrams in the DOT language.
Introduction to miR-21 and its Role in Disease
MicroRNA-21 is one of the most studied microRNAs due to its profound implications in human health and disease. It functions as a negative regulator of gene expression by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. A vast body of research has demonstrated that miR-21 targets numerous tumor suppressor genes, including PTEN, PDCD4, and TPM1. Consequently, the upregulation of miR-21 is associated with increased cell proliferation, invasion, and apoptosis inhibition, hallmarks of cancer.[1][2] Its overexpression has been documented in a wide array of solid tumors, such as glioblastoma, breast, lung, and colorectal cancer, often correlating with poor prognosis.[1] Beyond cancer, miR-21 is also implicated in cardiovascular diseases, inflammation, and fibrosis.[3] The critical role of miR-21 in pathology underscores the therapeutic potential of its inhibition.
Discovery of this compound: A Small Molecule Microarray Approach
The identification of small molecules that can directly bind to and modulate the function of RNA represents a significant challenge in drug discovery. This compound was discovered through a high-throughput screening campaign using small molecule microarrays (SMMs).[4] This technique allows for the unbiased screening of large compound libraries to identify molecules that bind to a specific RNA target.
Experimental Workflow: Small Molecule Microarray (SMM) Screening
The workflow for the SMM screen that identified this compound is outlined below. This process involves the immobilization of a library of small molecules on a glass slide, followed by incubation with a fluorescently labeled RNA target.
Methodology: Small Molecule Microarray (SMM) Screening
-
Array Fabrication: A library of small molecules is covalently printed onto isocyanate-derivatized glass slides using a robotic arrayer.
-
RNA Target Preparation: A 29-mer RNA hairpin sequence from the pre-miR-21, containing the Dicer cleavage site, is synthesized and labeled at the 5' end with a Cy5 fluorophore.
-
Hybridization: The SMM slides are incubated with the fluorescently labeled pre-miR-21 hairpin (e.g., at 500 nM) in a suitable buffer for 1 hour.[4]
-
Washing and Scanning: After incubation, the slides are washed to remove non-specifically bound RNA. The arrays are then scanned using a fluorescence scanner to detect spots where the labeled RNA has bound to a printed small molecule.
-
Hit Identification: Image analysis software is used to quantify the fluorescence intensity of each spot. Compounds that exhibit a signal significantly above the background are identified as "hits."[4]
This compound (Compound 1) was identified as a primary hit from this screening approach.[4]
Characterization of this compound
Following its discovery, this compound was subjected to a series of biophysical and biochemical assays to validate its binding to pre-miR-21 and to elucidate its mechanism of action.
Binding Affinity and Structure-Activity Relationship (SAR)
The binding affinity of this compound and its analogs to the pre-miR-21 hairpin was determined using fluorescence-based titration assays. The structure-activity relationship (SAR) studies revealed that the dibromocarbazole moiety is crucial for the interaction with the RNA.[4]
Table 1: Binding Affinities of this compound and Analogs to pre-miR-21
| Compound | Chemical Name | Kd (μM) |
| This compound (1) | 9H-Carbazole-9-ethanol, 3,6-dibromo-α-[[(2-methylphenyl)amino]methyl]- | ~1-3 |
| Analog 17 | Carbazole analog without bromine substituents | Dramatically reduced binding |
| Analog 24 | Indole analog (removal of one arene) | Dramatically reduced binding |
| Analogs 25-27 | Diaryl-amine analogs | Dramatically reduced binding |
Data extracted from Connelly et al., 2017.[4]
Mechanism of Action: Inhibition of Dicer Processing
The primary mechanism by which this compound inhibits miR-21 function is by binding to the precursor miRNA (pre-miR-21) and preventing its processing by the Dicer enzyme. Dicer is a key ribonuclease III enzyme in the cytoplasm that cleaves pre-miRNAs into mature, functional miRNAs.
The following diagram illustrates the canonical biogenesis pathway of miR-21 and the point of intervention for this compound.
This assay assesses the ability of a compound to inhibit the cleavage of pre-miR-21 by recombinant Dicer enzyme.
-
RNA Preparation: A 5'-AlexaFluor 647-labeled full-length pre-miR-21 hairpin (60 nt) is dissolved in phosphate-buffered saline (PBS, pH 7.4) and annealed by heating to 95°C for 3 minutes, followed by slow cooling to room temperature.[4]
-
Reaction Setup: The labeled pre-miR-21 is incubated with recombinant human Dicer enzyme in a reaction buffer. Test compounds (like this compound) dissolved in DMSO are added at various concentrations. A DMSO-only control is included.
-
Incubation: The reaction is incubated at 37°C to allow for Dicer processing.
-
Analysis: The reaction is stopped, and the products are resolved on a denaturing polyacrylamide gel. The gel is imaged using a fluorescence scanner.
-
Quantification: The amount of unprocessed, full-length pre-miR-21 is quantified. A dose-dependent increase in the unprocessed pre-miR-21 band in the presence of the compound indicates inhibition of Dicer activity.[4]
This compound demonstrated a dose-dependent inhibition of Dicer cleavage of pre-miR-21.[4]
Table 2: Inhibition of Dicer Processing by Selected Compounds
| Compound | Concentration (µM) | % Inhibition of Dicer Cleavage |
| This compound (1) | 1 | Significant Inhibition |
| Analog (High Affinity) | 1 | Significant Inhibition |
| Analog (Low Affinity) | 1 | No significant inhibition |
Qualitative summary based on data from Connelly et al., 2017.[4]
Localization of the Binding Site: In-line Probing
To identify the region on the pre-miR-21 hairpin where this compound binds, in-line probing experiments were conducted. This technique relies on the principle that flexible, unstructured regions of an RNA molecule are more susceptible to spontaneous phosphodiester bond cleavage. A small molecule binding to a specific region can induce conformational changes, altering the cleavage pattern.
-
RNA Labeling: The pre-miR-21 RNA is dephosphorylated and then radiolabeled at the 5' end using T4 polynucleotide kinase and [γ-32P]ATP.
-
Incubation: The labeled RNA is incubated in a buffer at room temperature for an extended period (e.g., 40-48 hours) in the presence or absence of the small molecule inhibitor.
-
Gel Electrophoresis: The reaction products are separated by high-resolution denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to a phosphor screen, and the cleavage pattern is visualized by autoradiography.
-
Data Analysis: Regions of the RNA that show reduced cleavage in the presence of the compound are indicative of a binding site, as the binding event constrains the flexibility of the RNA backbone in that area.
The in-line probing results for this compound indicated that it binds near the apical loop of the pre-miR-21 hairpin, which is proximal to the Dicer cleavage site.[4]
Conclusion and Future Directions
The discovery of this compound through a small molecule microarray screen represents a significant step towards developing drug-like molecules that can directly target oncogenic microRNAs.[4] This compound effectively binds to the pre-miR-21 hairpin and inhibits its maturation by Dicer, providing a clear mechanism of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to identify and characterize new RNA-binding small molecules.
Future efforts will likely focus on optimizing the potency and selectivity of this chemical scaffold. Further studies in cellular models are necessary to fully elucidate its therapeutic potential and to evaluate its effects on the downstream targets of miR-21 and overall cancer cell phenotype. The work on this compound highlights the feasibility of targeting RNA with small molecules, opening new avenues for the development of novel therapeutics for a wide range of diseases.
References
- 1. Item - Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - American Chemical Society - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Probing RNA-Small Molecule Interactions Using Biophysical and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of miR-21-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activity of miR-21-IN-2, a potential small molecule inhibitor of microRNA-21 (miR-21). Given the limited publicly available data specific to this compound, this document also furnishes detailed experimental protocols and conceptual frameworks derived from analogous studies on other small molecule inhibitors of miR-21. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of targeting miR-21.
Core Concepts: miR-21 as a Therapeutic Target
MicroRNA-21 is one of the most extensively studied oncogenic miRNAs, often referred to as an "oncomiR"[1]. Its overexpression is a hallmark of numerous solid and hematological malignancies, where it promotes tumorigenesis, metastasis, and therapeutic resistance[1][2]. It exerts its oncogenic effects by post-transcriptionally silencing a range of tumor suppressor genes, including PTEN, PDCD4, RhoB, and BTG2[1]. The dysregulation of these target genes leads to the activation of pro-survival signaling pathways such as PI3K/AKT and RAS/MAPK, and inhibition of apoptosis[1][2]. Consequently, the development of small molecule inhibitors that can effectively and specifically block miR-21 activity represents a promising avenue for cancer therapy.
Quantitative Data Summary for this compound
Currently, the publicly accessible data for this compound is primarily from commercial suppliers and patent literature. It is identified as a potential inhibitor of miR-21 activity.
| Parameter | Value | Source |
| Compound Name | microRNA-21-IN-2 | MedChemExpress, MOLNOVA |
| CAS Number | 303018-40-8 | MedChemExpress, MOLNOVA |
| Molecular Formula | C17H15N3O3S | MedChemExpress, MOLNOVA |
| Molecular Weight | 341.38 | MedChemExpress, MOLNOVA |
| Reported Activity | Potential miR-21 inhibitor | MedChemExpress, MOLNOVA |
| AC50 | 3.29 μM | MedChemExpress, MOLNOVA[3] |
Note: The AC50 value indicates the concentration at which the compound shows half-maximal activity in the assay it was tested in. The specific assay conditions for this determination are not detailed in the available public information. Independent verification of this activity is recommended.
Key Signaling Pathways Modulated by miR-21 Inhibition
The inhibition of miR-21 is expected to de-repress its target tumor suppressor genes, leading to the downregulation of key oncogenic signaling pathways. The following diagram illustrates the anticipated downstream effects of a miR-21 inhibitor like this compound.
Caption: miR-21 Inhibition Pathway.
Experimental Protocols for Evaluating this compound Activity
The following protocols are adapted from methodologies used to characterize novel small molecule inhibitors of miR-21 and can be applied to validate and expand upon the known activity of this compound.
Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells with high endogenous miR-21 expression.
Methodology:
-
Cell Culture: Culture a cancer cell line known to have high miR-21 expression (e.g., AGS, ASPC1, MDA-MB-231) in the recommended medium.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then in culture medium. The final DMSO concentration should be kept below 0.1%. Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control and calculate the IC50 value (the concentration of the inhibitor that causes 50% reduction in cell viability).
Quantitative Real-Time PCR (qRT-PCR) for Mature miR-21 Levels
Objective: To quantify the effect of this compound on the intracellular levels of mature miR-21.
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration (determined from the viability assay) for 24-48 hours.
-
RNA Extraction: Isolate total RNA, including the small RNA fraction, from the treated and control cells using a suitable kit.
-
Reverse Transcription: Perform reverse transcription using a TaqMan MicroRNA Reverse Transcription Kit with a specific stem-loop primer for hsa-miR-21-5p.
-
qPCR: Perform quantitative PCR using a TaqMan Small RNA Assay for hsa-miR-21-5p. Use a small nuclear RNA (e.g., RNU6B) as an endogenous control for normalization.
-
Data Analysis: Calculate the relative expression of miR-21 using the ΔΔCt method.
Western Blot Analysis of miR-21 Target Proteins
Objective: To determine if this compound treatment leads to an increase in the protein levels of known miR-21 targets.
Methodology:
-
Protein Extraction: Treat cells with this compound as in the qRT-PCR protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against miR-21 target proteins (e.g., PTEN, PDCD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the target protein levels to the loading control.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the initial characterization of a putative miR-21 inhibitor.
Caption: Experimental Workflow.
Conclusion
While specific peer-reviewed data on the biological activity of this compound is not yet widely available, its identification as a potential miR-21 inhibitor with a defined AC50 provides a strong starting point for further investigation. By employing the detailed experimental protocols and following the logical workflow outlined in this guide, researchers can systematically validate its efficacy, elucidate its mechanism of action, and explore its therapeutic potential in preclinical models. The continued development of potent and specific small molecule inhibitors of miR-21, such as potentially this compound, holds significant promise for the future of cancer treatment.
References
The Core of Oncogenic Signaling: A Technical Guide to miR-21-IN-2 and the Modulation of the miR-21 Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-21 (miR-21) is a pivotal oncomiR, frequently overexpressed in a multitude of human cancers, where it orchestrates a pro-tumorigenic signaling network. Its inhibition presents a compelling therapeutic strategy. This technical guide delves into the core of miR-21 signaling pathway modulation, with a focus on the conceptual application of a miR-21 inhibitor, herein referred to as miR-21-IN-2. We will explore the intricate molecular mechanisms governed by miR-21, detail its key downstream targets, and provide a comprehensive overview of the signaling cascades it influences. This guide also offers a compendium of quantitative data from studies on miR-21 inhibition, alongside detailed experimental protocols for the validation and characterization of miR-21 inhibitors and their effects.
The Central Role of miR-21 in Oncogenesis
MicroRNA-21 is a small non-coding RNA molecule that post-transcriptionally regulates gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[1][2] In cancer, miR-21 functions as a potent oncogene by downregulating a suite of tumor suppressor genes.[3][4] This activity promotes cellular proliferation, survival, invasion, and metastasis, hallmarks of cancer.[4] The upregulation of miR-21 is a common feature across numerous malignancies, including breast, lung, colorectal, pancreatic, and brain cancers, often correlating with poor prognosis.[5][6][7]
The miR-21 Signaling Network: A Two-Pronged Assault
The oncogenic activity of miR-21 is primarily mediated through the silencing of key tumor suppressor genes, which in turn activates critical pro-survival and pro-proliferative signaling pathways.
Key Downstream Targets of miR-21
Several key tumor suppressor genes have been experimentally validated as direct targets of miR-21:
-
PTEN (Phosphatase and Tensin Homolog): A critical negative regulator of the PI3K/AKT/mTOR signaling pathway. By inhibiting PTEN, miR-21 promotes AKT activation, leading to enhanced cell survival, proliferation, and growth.[1][8][9][10]
-
PDCD4 (Programmed Cell Death 4): A tumor suppressor that inhibits protein translation and the transcription factor AP-1. Downregulation of PDCD4 by miR-21 leads to increased cell proliferation and invasion.[11][12][13]
-
RECK (Reversion-inducing-cysteine-rich protein with Kazal motifs): A membrane-anchored inhibitor of matrix metalloproteinases (MMPs). By suppressing RECK, miR-21 enhances MMP activity, facilitating tumor invasion and metastasis.[2][4][14]
-
Spry1 and Spry2 (Sprouty Homolog 1 and 2): Negative regulators of receptor tyrosine kinase (RTK) signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway. Inhibition of Spry proteins by miR-21 leads to sustained ERK activation, promoting cell proliferation and differentiation.[5][15]
The STAT3-miR-21 Feedback Loop
An important upstream regulator of miR-21 is the Signal Transducer and Activator of Transcription 3 (STAT3). In response to cytokines like IL-6, activated STAT3 directly binds to the miR-21 gene promoter, inducing its transcription.[16][17][18][19] This creates a positive feedback loop where inflammatory signals can drive the expression of an oncogenic miRNA. Interestingly, some studies suggest that miR-21 can also indirectly influence STAT3 activity, further solidifying this oncogenic circuit.[18][19]
Quantitative Effects of miR-21 Inhibition
The therapeutic potential of targeting miR-21 lies in the reversal of its oncogenic effects. The following tables summarize quantitative data from various studies on the impact of anti-miR-21 oligonucleotides (a functional equivalent of this compound) in cancer cell lines.
Table 1: Effect of anti-miR-21 on Target Gene Expression
| Cell Line | Target Gene | Fold Change in mRNA Expression (anti-miR-21 vs. Control) | Fold Change in Protein Expression (anti-miR-21 vs. Control) | Reference |
| Multiple Myeloma (U-266) | PTEN | Upregulated | Upregulated | [6] |
| Multiple Myeloma (U-266) | RhoB | Upregulated | Not Reported | [6] |
| Multiple Myeloma (U-266) | BTG2 | Upregulated | Not Reported | [6] |
| Breast Cancer (MCF-7) | PDCD4 | Increased | Increased | [1] |
| Breast Cancer (MDA-MB-231) | PTEN | 2.5-fold increase | 2-fold increase | [20] |
| Lung Squamous Carcinoma (YTMLC-90) | PTEN | ~2.5-fold increase | ~2-fold increase | [21] |
| Lung Squamous Carcinoma (YTMLC-90) | RECK | ~3-fold increase | ~2.5-fold increase | [21] |
| Neuroblastoma (SK-N-SH) | PTEN | Significantly Increased | Significantly Increased | [9] |
| Neuroblastoma (SK-N-SH) | PDCD4 | Significantly Increased | Significantly Increased | [9] |
Table 2: Functional Effects of anti-miR-21 on Cancer Cell Lines
| Cell Line | Functional Assay | Effect of anti-miR-21 | Quantitative Change | Reference |
| Multiple Myeloma (U-266) | Proliferation | Inhibition | Significant decrease | [6] |
| Breast Cancer (MCF-7) | Proliferation | Inhibition | ~40% reduction | [4][13] |
| Breast Cancer (MDA-MB-231) | Proliferation | Inhibition | ~30% reduction | [13] |
| Non-Small Cell Lung Cancer (A549) | Apoptosis | Induction | 28% apoptotic cells (vs. 8% in control) | [22] |
| Diffuse Large B-cell Lymphoma (OCI-LY3) | Apoptosis | Induction | 20.10% apoptotic cells (vs. 5.71% in control) | [18] |
| Diffuse Large B-cell Lymphoma (OCI-LY3) | Caspase-3 Activity | Increase | ~4.5-fold increase | [18] |
| Breast Cancer (MCF-7) | Migration | Inhibition | Up to 69% reduction | [13] |
| Colorectal Adenocarcinoma (LS174T) | Invasion | Inhibition | Significant reduction | [12] |
Visualizing the miR-21 Signaling Network and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivotumor growth | springermedizin.de [springermedizin.de]
- 5. micro RNA and qRT-PCR [gene-quantification.net]
- 6. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Reduction of miR-21 induces SK-N-SH cell apoptosis and inhibits proliferation via PTEN/PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Locked nucleic acid anti-miR-21 inhibits cell growth and invasive behaviors of a colorectal adenocarcinoma cell line: LNA-anti-miR as a novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. MicroRNA-21 regulates the viability and apoptosis of diffuse large B-cell lymphoma cells by upregulating B cell lymphoma-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antagonism of miR-21 Reverses Epithelial-Mesenchymal Transition and Cancer Stem Cell Phenotype through AKT/ERK1/2 Inactivation by Targeting PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MicroRNA-21 (miR-21) Regulates Cellular Proliferation, Invasion, Migration, and Apoptosis by Targeting PTEN, RECK and Bcl-2 in Lung Squamous Carcinoma, Gejiu City, China | PLOS One [journals.plos.org]
- 21. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Investigating the Downstream Effects of miR-21-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-21 (miR-21) is a well-established oncomiR, frequently overexpressed in a multitude of cancers and implicated in promoting tumorigenesis through the negative regulation of various tumor suppressor genes. Its role in cell proliferation, apoptosis, and invasion makes it a compelling target for therapeutic intervention. This technical guide focuses on miR-21-IN-2, a potential small molecule inhibitor of miR-21, and provides a comprehensive overview of the anticipated downstream effects of its application. This document summarizes the key signaling pathways modulated by miR-21, presents quantitative data on its inhibition, and offers detailed experimental protocols for researchers to investigate the efficacy and mechanism of action of this compound.
Introduction to miR-21 and its Role in Cancer
MicroRNA-21 is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation.[1] In numerous cancer types, miR-21 is significantly upregulated, where it functions to downregulate the expression of multiple tumor suppressor proteins.[1] This aberrant expression is correlated with increased cell proliferation, reduced apoptosis, and enhanced invasion and metastasis.[2][3] The central role of miR-21 in cancer biology has positioned it as a prime target for the development of novel anti-cancer therapeutics. Small molecule inhibitors, such as this compound, offer a promising strategy to counteract the oncogenic effects of miR-21.
This compound: A Potential Inhibitor of miR-21
This compound has been identified as a potential inhibitor of miR-21, exhibiting an AC50 value of 3.29 μM in in vitro assays. While specific data on the downstream cellular effects of this compound are limited, its inhibitory action on miR-21 is expected to restore the expression of key tumor suppressor genes, thereby attenuating the oncogenic phenotype.
Downstream Signaling Pathways Modulated by miR-21 Inhibition
Inhibition of miR-21 is anticipated to impact several critical signaling pathways that are dysregulated in cancer. The following diagram illustrates the key pathways affected by miR-21 and its subsequent inhibition.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of miR-21 Inhibition on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-21 (miR-21) is a small non-coding RNA molecule that has been consistently identified as an oncomiR, a microRNA that promotes the development and progression of cancer. Its overexpression is a common feature across a wide range of human cancers, including but not limited to breast, lung, colorectal, and glioblastoma. Functionally, miR-21 is a critical regulator of cell proliferation, survival, and invasion. It exerts its oncogenic effects by post-transcriptionally silencing a multitude of tumor suppressor genes. Consequently, the inhibition of miR-21 has emerged as a promising therapeutic strategy to counteract its pro-tumorigenic functions. This technical guide provides an in-depth overview of the effects of miR-21 inhibition on cell proliferation, with a focus on the underlying molecular mechanisms, experimental validation, and relevant protocols. While various molecules can inhibit miR-21, this guide will also reference miR-21-IN-2, a potential small molecule inhibitor of miR-21 with an AC50 value of 3.29 μM, though detailed public data on this specific compound remains limited.[1]
Core Concept: The Role of miR-21 in Promoting Cell Proliferation
miR-21's primary role in fostering cell proliferation is achieved by downregulating the expression of key tumor suppressor proteins. By binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), miR-21 leads to their degradation or translational repression. This targeted suppression of tumor suppressors effectively removes the natural brakes on cell cycle progression and survival, leading to uncontrolled cell growth.
The Impact of miR-21 Inhibition on Cell Proliferation: Quantitative Data
The inhibition of miR-21 has been shown to significantly reduce cell proliferation in numerous cancer cell lines. The following tables summarize quantitative data from various studies employing different methods of miR-21 inhibition.
| Cell Line | Inhibitor Type | Assay | Observed Effect on Proliferation | Reference |
| MCF-7 (Breast Cancer) | LNA-antimiR-21 | Proliferation Assay | 29% reduction | [2] |
| MDA-MB-231 (Breast Cancer) | LNA-antimiR-21 | Proliferation Assay | 51% reduction | [2] |
| U-266 (Multiple Myeloma) | miR-21 inhibitor | BrdU Assay | Significant decrease in cell growth | [3] |
| A549 (Non-small cell lung cancer) | miR-21 siRNA | MTT Assay | Significant decrease in cell viability | [4] |
| Renal Cell Carcinoma Cells | miRNA-21 inhibitors | XTT Assay | Significant suppression of proliferation | [5] |
| Cancer Type | Inhibitor Type | Assay | Key Quantitative Finding | Reference |
| Multiple Myeloma | miR-21 inhibitors | Colony Formation Assay | 75% reduction in colonies in U-266 cells | [3] |
| Non-small cell lung cancer | miR-21 siRNA | Flow Cytometry (Apoptosis) | Apoptosis rate increased from 8% to 28% in A549 cells | [4] |
| Melanoma | LNA-anti-miR-21 | MTT Assay | 21.87% reduction in viability of B16F10 cells | [6] |
Key Signaling Pathways Modulated by miR-21 Inhibition
The anti-proliferative effects of miR-21 inhibition are mediated through the de-repression of its target tumor suppressor genes, which in turn impacts several critical signaling pathways.
The PTEN/PI3K/AKT Pathway
One of the most well-documented targets of miR-21 is Phosphatase and Tensin Homolog (PTEN). PTEN is a tumor suppressor that negatively regulates the PI3K/AKT signaling pathway, a central pathway for cell growth, proliferation, and survival.
-
Mechanism: By inhibiting miR-21, PTEN expression is restored. Increased PTEN levels lead to the dephosphorylation of PIP3 to PIP2, which in turn inhibits the activation of AKT. The subsequent decrease in phosphorylated AKT (p-AKT) leads to the activation of downstream pro-apoptotic and cell cycle arrest proteins.[3][7][8]
The RAS/MEK/ERK Pathway
Another important signaling cascade affected by miR-21 is the RAS/MEK/ERK pathway, which is crucial for cell proliferation and differentiation. Sprouty2 (SPRY2) is a negative regulator of this pathway and a direct target of miR-21.
-
Mechanism: Inhibition of miR-21 leads to increased SPRY2 expression. SPRY2 then inhibits the downstream signaling of receptor tyrosine kinases (RTKs), leading to reduced activation of RAS, MEK, and ERK. This dampening of the ERK signaling cascade contributes to the anti-proliferative effects.[9]
Other Key Targets and Pathways
-
Programmed Cell Death 4 (PDCD4): A tumor suppressor that inhibits translation and is a direct target of miR-21. Inhibition of miR-21 increases PDCD4 levels, leading to reduced cell proliferation.
-
Reversion-inducing-cysteine-rich protein with kazal motifs (RECK): A membrane-anchored glycoprotein that negatively regulates matrix metalloproteinases (MMPs). By inhibiting miR-21, RECK expression is upregulated, leading to reduced MMP activity and decreased cell invasion and proliferation.
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein. Some studies suggest that miR-21 can positively regulate Bcl-2. Inhibition of miR-21 can lead to a decrease in Bcl-2 levels, thereby promoting apoptosis.[10]
Experimental Protocols
In Vitro Inhibition of miR-21
Objective: To knockdown miR-21 expression in cultured cancer cells to assess the impact on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium
-
miR-21 inhibitor (e.g., LNA-anti-miR-21, anti-miR-21 oligonucleotide, or small molecule inhibitor like this compound)
-
Negative control oligonucleotide (scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Protocol:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the miR-21 inhibitor and the negative control to the desired final concentration (e.g., 50 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted inhibitor/control with the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes drop-wise to the cells in the 6-well plates.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis (qRT-PCR to confirm miR-21 knockdown, Western blot for target protein expression, and cell proliferation assays).
Cell Proliferation Assessment: MTT Assay
Objective: To quantitatively measure cell viability and proliferation after miR-21 inhibition.
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Treatment: Following the in vitro inhibition protocol, seed the transfected cells in a 96-well plate and allow them to grow for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of cells treated with the miR-21 inhibitor to the negative control.
Western Blot Analysis of Target Proteins
Objective: To determine the protein levels of miR-21 targets (e.g., PTEN) following miR-21 inhibition.
Materials:
-
Transfected cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Quantify the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The inhibition of miR-21 represents a compelling strategy for attenuating cancer cell proliferation. By relieving the suppression of key tumor suppressor genes like PTEN and SPRY2, miR-21 inhibitors can effectively disrupt the pro-proliferative signaling pathways that are hijacked in cancer. While specific small molecule inhibitors like this compound are being identified, a wealth of data from studies using various inhibitory molecules robustly supports the therapeutic potential of targeting miR-21. Further research into the efficacy and delivery of these inhibitors will be crucial for their translation into clinical applications. This guide provides a foundational understanding of the mechanisms and methodologies involved in the investigation of miR-21 inhibition as an anti-cancer strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-21 Regulates the Proliferation, Differentiation, and Apoptosis of Human Renal Cell Carcinoma Cells by the mTOR-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of microRNA-21 (miR-21) using locked-nucleic acid (LNA)-anti-miR and its effects on the biological behaviors of melanoma cancer cells in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MiR-21 Induced Angiogenesis through AKT and ERK Activation and HIF-1α Expression | PLOS One [journals.plos.org]
- 8. MicroRNA-21's role in PTEN suppression and PI3K/AKT activation: Implications for cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MicroRNA-21 Targets Sprouty2 and Promotes Cellular Outgrowths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miR-21 Plays a Dual Role in Tumor Formation and Cytotoxic Response in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Characterizing the Specificity of miR-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and evaluating the specificity of miR-21-IN-2, a potential inhibitor of microRNA-21 (miR-21). Given that miR-21 is a well-documented oncomiR, implicated in numerous cancers by promoting cell proliferation, invasion, and apoptosis resistance, small molecule inhibitors represent a promising therapeutic avenue.[1][2] The specificity of such inhibitors is paramount to ensure on-target efficacy while minimizing off-target effects.
This document outlines the known activity of this compound, details the essential experimental protocols required to validate its on-target and off-target activity, and provides a visual representation of the relevant signaling pathways.
Quantitative Data Summary
The primary reported activity for this compound is its ability to inhibit miR-21 function. Comprehensive specificity profiling requires testing against a panel of other microRNAs, particularly those with similar seed sequences or high expression in target tissues. The following tables summarize the known data and provide a template for presenting specificity data.
Table 1: On-Target Activity of this compound
| Compound | Target | Assay Type | Reported Activity (AC50) | Source |
|---|---|---|---|---|
| This compound | hsa-miR-21 | Not Specified | 3.29 µM | [3] |
AC50 (Half Maximal Activity Concentration) represents the concentration at which the compound elicits half of its maximal response.
Table 2: Illustrative Specificity Profiling Data Template
| Target miRNA | Sequence (Seed Region) | Activity (AC50) | Selectivity Index (vs. miR-21) |
|---|---|---|---|
| hsa-miR-21-5p | UAGCUUA | 3.29 µM | 1x |
| hsa-miR-141-3p | UAACACU | > 50 µM | > 15x |
| hsa-let-7a-5p | GAGGUAG | > 50 µM | > 15x |
| hsa-miR-200b-3p | UAAUACU | > 50 µM | > 15x |
This table presents hypothetical data to illustrate how the specificity of this compound would be evaluated and displayed. A robust analysis would include a broader panel of miRNAs.
Core Signaling Pathway
miR-21 exerts its oncogenic effects by repressing multiple tumor suppressor genes, including PTEN, PDCD4, and RECK.[4][5][6] Inhibition of these targets leads to the activation of pro-survival and pro-proliferative pathways like PI3K/Akt and the increased activity of matrix metalloproteinases (MMPs).[6][7] A specific inhibitor like this compound is expected to reverse these effects by restoring the expression of these tumor suppressors.
Caption: miR-21 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Validation of a specific miRNA inhibitor requires a multi-step approach, moving from biochemical assays to cellular confirmation of target engagement and functional outcomes.
This assay quantitatively measures the direct interaction between a miRNA and its target mRNA's 3' Untranslated Region (3'UTR). It is the gold standard for confirming both on-target inhibition and assessing off-target effects.[8]
Objective: To determine the AC50 of this compound on miR-21 activity and to assess its activity against other miRNAs.
Methodology:
-
Vector Construction: Clone the 3'UTR of a known miR-21 target (e.g., PDCD4) downstream of a luciferase reporter gene (e.g., Firefly luciferase). For off-target assessment, use vectors containing the 3'UTRs of targets for other miRNAs. A control vector with a mutated miR-21 binding site should also be prepared.[8]
-
Cell Culture and Transfection: Seed HEK293T or a relevant cancer cell line in 96-well plates. Co-transfect cells with the luciferase reporter vector, a Renilla luciferase vector (for normalization), and a synthetic miR-21 mimic.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: After another 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized signal against the logarithm of this compound concentration and fit a dose-response curve to calculate the AC50 value.
Caption: Workflow for the dual-luciferase reporter assay.
This protocol is used to verify that inhibition of miR-21 activity by this compound leads to the expected upregulation of its target gene transcripts in a cellular context.
Objective: To measure the change in mRNA levels of miR-21 target genes (e.g., PTEN, PDCD4) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a glioblastoma or breast cancer line with high endogenous miR-21) and treat with this compound at its approximate AC50 and 10x AC50 concentrations for 24-48 hours. Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes (PTEN, PDCD4, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative change in target gene expression using the ΔΔCT method.[9] A specific inhibitor should cause a significant increase in the mRNA levels of miR-21 targets.
This protocol confirms that the observed changes in target mRNA levels translate to corresponding changes in protein expression.
Objective: To measure the change in protein levels of miR-21 targets (e.g., PTEN, PDCD4) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Treat cells as described in the qRT-PCR protocol.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies specific for the target proteins (PTEN, PDCD4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to the loading control to determine the relative change in protein expression.[8]
References
- 1. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. miR-21: a small multi-faceted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer [mdpi.com]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. Pre-clinical and clinical importance of miR-21 in human cancers: Tumorigenesis, therapy response, delivery approaches and targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for miR-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of miR-21-IN-2, a small molecule inhibitor of microRNA-21 (miR-21). This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate its application in cancer research and drug development.
Introduction
MicroRNA-21 (miR-21) is a small non-coding RNA that is frequently overexpressed in a wide range of solid and hematological malignancies.[1][2][3] Classified as an "oncomiR," miR-21 promotes tumorigenesis by post-transcriptionally downregulating multiple tumor suppressor genes, thereby impacting critical cellular processes like proliferation, apoptosis, and invasion.[4][5][6] Its targets include key regulatory proteins such as Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death 4 (PDCD4), and Tissue Inhibitor of Metalloproteinases 3 (TIMP3).[5][7][8] The inhibition of miR-21 activity represents a promising therapeutic strategy for cancer. This compound is a potential small molecule inhibitor designed to suppress miR-21 function, leading to the upregulation of its target tumor suppressors and subsequent anti-cancer effects.[9]
Mechanism of Action
This compound is a potential inhibitor of miR-21 activity.[9] The primary transcript, pri-miR-21, is processed in the nucleus by the Drosha enzyme complex into a precursor hairpin, pre-miR-21.[1][4] This precursor is then exported to the cytoplasm and further cleaved by the Dicer enzyme to yield the mature, double-stranded miR-21 duplex. One strand of this duplex is loaded into the RNA-induced silencing complex (RISC), which then binds to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[4] By inhibiting miR-21, this compound is expected to block this process, thereby restoring the expression of tumor-suppressor genes like PTEN and PDCD4. This leads to the inhibition of pro-tumorigenic signaling pathways, such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, ultimately reducing cancer cell proliferation and survival.[2][7][8][10]
Signaling Pathways Modulated by miR-21 Inhibition
The inhibition of miR-21 by agents like this compound can restore the function of key tumor suppressor pathways.
Caption: this compound inhibits miR-21, restoring tumor suppressor function.
Quantitative Data
The efficacy of miR-21 inhibitors has been quantified in various studies. The table below summarizes key data for this compound and the effects observed with other miR-21 inhibitors in different cancer cell lines.
| Parameter | Compound/Method | Cell Line(s) | Value/Effect | Reference |
| AC50 | This compound | Not Specified | 3.29 µM | [9] |
| Cell Proliferation | LNA-antimiR-21 | MCF-7 | 29% decrease | [11] |
| Cell Proliferation | LNA-antimiR-21 | MDA-MB-231 | 51% decrease | [11] |
| Cell Survival | miR-21 inhibitor + Doxorubicin | MDA-MB-468 | ~40% decrease | [12] |
| Cell Survival | miR-21 inhibitor + Doxorubicin | MCF-7 | ~50% decrease | [12] |
| Cell Survival | miR-21 inhibitor + Taxol | MDA-MB-468 | ~70% decrease | [12] |
| Target mRNA Upregulation | miR-21 inhibitor | MM.1S | PTEN: 78%BTG2: 62%Rho-B: 42% | [8] |
Experimental Protocols
Preparation and Storage of this compound
Proper handling and storage of this compound are crucial for maintaining its activity.
-
Reconstitution: Reconstitute the lyophilized compound in sterile, nuclease-free DMSO to create a high-concentration stock solution (e.g., 10 mM). Briefly vortex to ensure the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[9] When ready to use, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Avoid exposing the compound to light for extended periods.
General Experimental Workflow
A typical in vitro experiment to assess the efficacy of this compound involves cell culture, treatment, and subsequent analysis of cellular and molecular endpoints.
Caption: Standard workflow for in vitro testing of this compound.
Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line with known high miR-21 expression (e.g., MCF-7, U-266)[8][11]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (reconstituted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A starting range could be 0.1 µM to 50 µM to determine the optimal concentration. Remove the old medium from the wells and add 100 µL of the medium containing this compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm or 595 nm using a microplate reader.[13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures changes in the mRNA levels of miR-21 target genes (e.g., PTEN, PDCD4) following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle control in 6-well plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (PTEN, PDCD4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: After treating cells for the desired time (e.g., 48 hours), wash them with PBS and lyse them directly in the well using the lysis buffer from your RNA extraction kit. Proceed to extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction in triplicate for each sample and primer set. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Run the reaction on a qRT-PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Data Analysis: Analyze the results using the comparative CT (ΔΔCT) method.[11] Normalize the CT values of the target genes to the housekeeping gene and calculate the fold change in expression in this compound-treated samples relative to the vehicle control.
Conclusion
This compound is a valuable tool for the in vitro investigation of miR-21's role in cancer biology. By effectively inhibiting miR-21, this small molecule can help elucidate downstream signaling pathways and validate miR-21 as a therapeutic target. The protocols provided here offer a framework for assessing its biological activity, which should be optimized for specific cell lines and experimental contexts.
References
- 1. portlandpress.com [portlandpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. miR-21 Plays a Dual Role in Tumor Formation and Cytotoxic Response in Breast Tumors [mdpi.com]
- 4. MicroRNA-21 Is a Versatile Regulator and Potential Treatment Target in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miR-21 Plays a Dual Role in Tumor Formation and Cytotoxic Response in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of microRNA-21 and microRNA-24 inhibitors on neuronal apoptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for miR-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications and detailed experimental protocols for miR-21-IN-2, a small molecule inhibitor of microRNA-21 (miR-21). The information is intended to guide researchers in utilizing this compound for studies in cancer, fibrosis, and other relevant fields.
Application Notes
Introduction
MicroRNA-21 (miR-21) is a small non-coding RNA that is frequently overexpressed in a wide variety of human cancers and is implicated in the pathogenesis of fibrotic diseases.[1][2] As a prominent oncogenic miRNA, or "oncomiR," miR-21 promotes tumorigenesis, metastasis, and therapeutic resistance by downregulating the expression of multiple tumor suppressor genes.[1][3] Its role in fibrosis is mediated through the promotion of fibroblast activation and extracellular matrix deposition.[4][5] Consequently, the inhibition of miR-21 has emerged as a promising therapeutic strategy.
This compound: A Small Molecule Inhibitor of miR-21
This compound is a potential small molecule inhibitor of miR-21 activity.[6] It offers a valuable tool for investigating the biological functions of miR-21 and for preclinical validation of miR-21 as a therapeutic target.
Mechanism of Action
The primary mechanism of action of miR-21 involves the post-transcriptional repression of target messenger RNAs (mRNAs). Mature miR-21 binds to the 3' untranslated region (3' UTR) of its target mRNAs, leading to their degradation or translational inhibition. Key validated targets of miR-21 with tumor-suppressive functions include Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death 4 (PDCD4), and Smad7.[4][7] By inhibiting these targets, miR-21 promotes cell proliferation, survival, and invasion, and contributes to fibrotic processes. The PI3K/Akt and ERK/MAPK signaling pathways are among the critical cellular cascades activated by miR-21.[7]
This compound is expected to counteract these effects by inhibiting the function of mature miR-21, leading to the upregulation of its target tumor suppressor genes and the subsequent suppression of oncogenic and fibrogenic signaling pathways.
Research Applications
-
Cancer Biology: Investigation of the role of miR-21 in cancer cell proliferation, apoptosis, invasion, and drug resistance. This compound can be used to study the therapeutic potential of miR-21 inhibition in various cancer models, including but not limited to breast, lung, colon, and glioblastoma.[1][2][3]
-
Fibrosis Research: Elucidation of the involvement of miR-21 in the pathogenesis of cardiac, pulmonary, renal, and liver fibrosis.[4][5][8] The compound can be used in in vitro and in vivo models to assess the anti-fibrotic effects of miR-21 inhibition.
-
Target Validation: Confirmation of the downstream targets of miR-21 and their role in mediating its biological effects.
-
Drug Discovery: Use as a reference compound in screening assays for the identification of novel and more potent miR-21 inhibitors.
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound Name | This compound | [6] |
| CAS Number | 303018-40-8 | [6] |
| AC50 | 3.29 μM | [6] |
| Solubility | DMSO | [6] |
| Storage (Powder) | -20°C for 3 years | MedChemExpress Datasheet |
| Storage (Solvent) | -80°C for 6 months | [6] |
Signaling Pathways and Experimental Workflow
Caption: miR-21 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Note: These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to prepare a stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[6]
In Vitro Cell-Based Assay
Cell Lines: Select appropriate cancer cell lines with high endogenous miR-21 expression (e.g., MCF-7, U-266) or fibroblast cell lines relevant to the fibrosis model.
Treatment Protocol:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, based on the AC50 of 3.29 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analyses.
Quantitative Real-Time PCR (qRT-PCR) for Mature miR-21 Expression
This protocol is for the validation of miR-21 knockdown by this compound.
-
Total RNA Extraction: Following treatment with this compound, extract total RNA, including the small RNA fraction, from the cells using a suitable kit (e.g., Trizol or a column-based kit).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit with a stem-loop primer for miR-21.
-
qPCR: Perform real-time PCR using a TaqMan miRNA assay or a SYBR Green-based method with primers specific for mature miR-21.
-
Normalization: Normalize the expression of miR-21 to a suitable endogenous control small RNA (e.g., RNU6B or U6 snRNA).
-
Data Analysis: Calculate the relative expression of miR-21 using the 2-ΔΔCt method.[4]
Western Blot Analysis of miR-21 Target Proteins (PTEN and PDCD4)
This protocol assesses the functional consequence of miR-21 inhibition on its target protein levels.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PTEN, PDCD4, or other targets of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Use β-actin or GAPDH as a loading control to normalize the expression of the target proteins.[1][9]
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with various concentrations of this compound as described in the general treatment protocol.
-
MTT Addition: At the end of the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.[4][7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound in 6-well plates.
-
Cell Harvesting: At the end of the treatment period, harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Disclaimer: These protocols are intended as a guide. Researchers should consult relevant literature and optimize the procedures for their specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. miR-21: a small multi-faceted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-21 Inhibits the Apoptosis of Osteosarcoma Cell Line SAOS-2 via Targeting Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of miR-21 induces SK-N-SH cell apoptosis and inhibits proliferation via PTEN/PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for miR-21-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-21 (miR-21) is one of the most extensively studied oncogenic microRNAs, often referred to as an "oncomir".[1][2] Its overexpression has been documented in a wide array of human cancers, including breast, lung, colorectal, and glioblastoma.[1][2] miR-21 plays a crucial role in tumorigenesis by promoting cell proliferation, inhibiting apoptosis (programmed cell death), and enhancing invasion and metastasis.[1][2] It achieves this by post-transcriptionally downregulating the expression of multiple tumor suppressor genes.
miR-21-IN-2 is a potential inhibitor of miR-21, with a reported AC50 value of 3.29 μM.[3] As a research tool, this compound allows for the investigation of the functional consequences of miR-21 inhibition in cancer cells, making it valuable for target validation and drug discovery efforts. These application notes provide detailed protocols for the use of a generic miR-21 inhibitor, based on common laboratory practices for antisense oligonucleotides, in cell culture experiments to study its effects on cancer cell biology.
Mechanism of Action
miR-21 exerts its oncogenic effects by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Key validated targets of miR-21 include Phosphatase and Tensin Homolog (PTEN) and Programmed Cell Death 4 (PDCD4).[1]
-
PTEN is a critical tumor suppressor that negatively regulates the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. By inhibiting PTEN, miR-21 leads to the constitutive activation of the PI3K/Akt pathway.
-
PDCD4 is another tumor suppressor that inhibits protein translation and promotes apoptosis. Downregulation of PDCD4 by miR-21 contributes to increased cell proliferation and resistance to apoptosis.
Inhibition of miR-21 with agents like this compound is expected to restore the expression of these tumor suppressor genes, thereby attenuating the oncogenic signaling pathways and leading to reduced cancer cell viability and increased apoptosis.
Signaling Pathways Modulated by miR-21 Inhibition
The inhibition of miR-21 primarily impacts two major signaling cascades critical for cancer progression: the PI3K/Akt/mTOR pathway and the Ras/MEK/ERK pathway.
Caption: Signaling pathway affected by this compound.
Experimental Protocols
The following are generalized protocols for utilizing a miR-21 inhibitor in cell culture. Note: These protocols are based on the use of antisense oligonucleotides and may require optimization for specific cell lines and experimental conditions.
General Experimental Workflow
References
miR-21-IN-2 dosage and concentration for studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of miR-21-IN-2, a small molecule inhibitor of microRNA-21 (miR-21), in cancer research. The provided data and methodologies are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of miR-21 inhibition.
Introduction
MicroRNA-21 (miR-21) is an oncogenic microRNA that is frequently overexpressed in a wide variety of cancers, including breast, lung, colorectal, and pancreatic cancer.[1][2] Its upregulation is associated with increased tumor growth, proliferation, invasion, and metastasis, as well as resistance to therapy.[2][3] miR-21 exerts its oncogenic functions by downregulating the expression of multiple tumor suppressor genes, including Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death 4 (PDCD4), and Reversion-inducing Cysteine-rich protein with Kazal motifs (RECK).[2] Consequently, inhibiting miR-21 activity has emerged as a promising therapeutic strategy in oncology.
This compound is a small molecule inhibitor that has been identified as a potential therapeutic agent for targeting miR-21. This document provides a summary of its known characteristics, including its in vitro activity, along with protocols for its use in experimental settings.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| AC50 (miR-21 Inhibition) | 3.29 µM | [4] |
| Molecular Weight | 341.38 g/mol | MedChemExpress |
| Solubility | 9.09 mg/mL in DMSO (26.63 mM) | MedChemExpress |
Signaling Pathways Modulated by miR-21
miR-21 is a critical node in several signaling pathways that are fundamental to cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of miR-21 inhibitors like this compound.
Caption: miR-21 oncogenic signaling pathways.
Experimental Protocols
In Vitro Studies
4.1.1. Preparation of this compound Stock Solution
-
Reagent: this compound powder, Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.41 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
4.1.2. Cell Culture and Treatment
-
Cell Lines: Select cancer cell lines known to overexpress miR-21 (e.g., breast cancer lines MCF-7, MDA-MB-231; multiple myeloma lines KMS-26, U-266, OPM-2).[5][6]
-
Procedure:
-
Culture cells in appropriate media and conditions as recommended by the supplier.
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. A concentration range of 1 µM to 10 µM is a reasonable starting point for dose-response experiments, based on the AC50 value of 3.29 µM.[4]
-
Replace the existing medium with the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest dose of this compound.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
4.1.3. Cell Viability and Proliferation Assays (e.g., MTT or WST-1 Assay)
-
Objective: To assess the effect of this compound on cancer cell viability and proliferation.
-
Procedure:
-
Following treatment with this compound, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.1.4. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR) for miR-21 Levels
-
Objective: To confirm the inhibitory effect of this compound on mature miR-21 expression.
-
Procedure:
-
Lyse the treated cells and extract total RNA using a suitable kit.
-
Perform reverse transcription using a specific stem-loop primer for miR-21.
-
Conduct qRT-PCR using a TaqMan probe or SYBR Green chemistry with primers specific for mature miR-21.
-
Normalize the expression of miR-21 to a stable small nuclear RNA (e.g., U6) as an internal control.
-
Calculate the relative expression of miR-21 using the ΔΔCt method.
-
4.1.5. Western Blot Analysis for miR-21 Target Proteins
-
Objective: To investigate the effect of this compound on the protein levels of known miR-21 targets.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PTEN, PDCD4, or other relevant targets.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Caption: In vitro experimental workflow.
In Vivo Studies
Disclaimer: There is currently no publicly available literature detailing in vivo studies specifically using this compound. The following information is based on studies using other types of miR-21 inhibitors (e.g., antisense oligonucleotides) and should be adapted with caution. It is highly recommended to conduct preliminary pharmacokinetic and toxicology studies for this compound before proceeding with efficacy studies.
4.2.1. Animal Models
-
Model: Immunocompromised mice (e.g., SCID or nude mice) are commonly used for xenograft models of human cancers.
-
Tumor Implantation: Subcutaneously inject cancer cells that overexpress miR-21 into the flank of the mice. Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.[5]
4.2.2. Formulation and Administration of miR-21 Inhibitors (Reference from other inhibitors)
-
Formulation: The formulation of this compound for in vivo delivery would need to be optimized. This may involve dissolving it in a biocompatible vehicle such as a mixture of DMSO, polyethylene glycol (PEG), and saline.
-
Dosage (Reference): A study using a synthetic oligonucleotide miR-21 inhibitor in a multiple myeloma xenograft model used a dosage of 1 mg/kg.[5] This can serve as a starting point for dose-ranging studies with this compound.
-
Administration: The route of administration will depend on the formulation and the tumor model. Options include intratumoral (i.t.), intraperitoneal (i.p.), or intravenous (i.v.) injection. The frequency of administration in the reference study was every two days for a total of 8 injections.[5]
4.2.3. Monitoring and Endpoint Analysis
-
Tumor Growth: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Body Weight: Monitor the body weight of the animals as an indicator of general health and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be used for qRT-PCR to measure miR-21 levels and for Western blot analysis of target proteins. Another portion can be fixed for histological analysis.
Caption: In vivo experimental workflow (reference).
Conclusion
This compound is a promising small molecule inhibitor of miR-21 with a known in vitro AC50 value. The provided protocols offer a framework for investigating its anti-cancer effects in both cell culture and animal models. While in vitro methodologies are well-defined, researchers should exercise caution when designing in vivo experiments due to the current lack of specific data for this compound and should perform necessary preliminary studies to determine optimal dosage and delivery methods. The exploration of this compound's therapeutic potential holds promise for the development of novel cancer treatments.
References
- 1. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 2. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for miR-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
miR-21-IN-2 is a small molecule inhibitor of microRNA-21 (miR-21), a key oncomiR implicated in numerous cancers.[1] By downregulating miR-21 activity, this compound serves as a valuable tool for cancer research and therapeutic development. These application notes provide detailed information on the stability, storage, and experimental use of this compound to ensure its optimal performance and reproducibility in research settings.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its chemical integrity and biological activity. The following tables summarize the recommended storage conditions and stability data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For short-term storage. Protect from moisture. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Data sourced from MedChemExpress product information.[1]
Table 2: Factors Influencing Stability in Experimental Conditions
| Factor | Observation | Recommendation |
| Aqueous Solutions | Small molecule inhibitors can be unstable in aqueous solutions at 37°C.[2] | Perform stability checks in relevant buffers (e.g., PBS, cell culture media). |
| Cell Culture Media | Components in media (amino acids, vitamins) can react with the compound. Serum proteins may enhance stability.[2] | Test stability in media with and without serum. |
| pH | The solubility and stability of ionizable compounds are often pH-dependent. | Determine the optimal pH range for solubility and stability. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles of stock solutions can lead to degradation and precipitation. DMSO is hygroscopic and can absorb moisture, diluting the stock concentration.[3] | Aliquot stock solutions into single-use volumes. |
| Light Exposure | Azobenzene compounds, which share structural similarities with some small molecule inhibitors, can be light-sensitive. | Protect solutions from direct light. |
Experimental Protocols
The following are detailed protocols for the preparation of stock solutions and for assessing the stability and activity of this compound.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Prepare a stock solution, typically at 10 mM, by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Note: Gentle warming and vortexing may be necessary to ensure complete dissolution.
-
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol for Assessing Chemical Stability in Solution
Objective: To determine the chemical stability of this compound in a specific buffer or medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Desired buffer or cell culture medium (e.g., PBS, DMEM)
-
Internal standard (a stable, structurally similar compound if available)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound at the final desired concentration (e.g., 10 µM) by diluting the stock solution in the test buffer/medium.
-
Prepare a solution of the internal standard in the same buffer/medium.
-
-
Incubation:
-
Incubate the this compound working solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot of the incubated solution.
-
Immediately add the internal standard to the collected aliquot.
-
Quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
HPLC-MS Analysis:
-
Inject the samples onto the HPLC-MS system.
-
Use a suitable C18 column and a gradient elution method (e.g., starting with 95% Mobile Phase A and ramping up to 95% Mobile Phase B).
-
Monitor the specific mass-to-charge ratio (m/z) for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Determine the percentage of this compound remaining at each time point by normalizing to the peak area ratio at time 0.
-
Cell-Based Assay for miR-21 Inhibition: Luciferase Reporter Assay
Objective: To functionally assess the inhibitory activity of this compound on miR-21 in a cellular context.
Materials:
-
Human cancer cell line with high endogenous miR-21 expression (e.g., HeLa, A549)
-
Luciferase reporter plasmid containing a miR-21 binding site in the 3' UTR of the luciferase gene
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the miR-21 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity in this compound-treated cells relative to the vehicle-treated control. An increase in luciferase activity indicates inhibition of miR-21.
-
Visualizations
The following diagrams illustrate key concepts related to miR-21 and the experimental workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway of miR-21 biogenesis and function, and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the chemical stability of this compound in solution.
References
Application Notes and Protocols for miR-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
miR-21-IN-2 is a small molecule inhibitor of microRNA-21 (miR-21), a key oncomiR implicated in numerous cancers. Overexpression of miR-21 is associated with increased cell proliferation, invasion, and resistance to apoptosis.[1][2] this compound offers a valuable tool for studying the biological functions of miR-21 and for investigating its potential as a therapeutic target. These application notes provide detailed protocols for the reconstitution, handling, and experimental use of this compound powder.
Product Information
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₅N₃O₃S |
| Molecular Weight | 341.38 g/mol |
| Appearance | Light yellow to light brown solid powder |
| CAS Number | 303018-40-8 |
Solubility and Storage
| Form | Solvent | Storage Temperature | Shelf Life |
| Powder | - | -20°C | 3 years |
| 4°C | 2 years | ||
| In Solvent | DMSO | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress product information.[3]
Mechanism of Action
This compound acts as a potential inhibitor of miR-21 activity with an AC50 value of 3.29 μM.[3] By inhibiting miR-21, it can modulate the expression of various downstream target genes, thereby affecting key cellular signaling pathways involved in cancer progression.
Key Signaling Pathways Affected by miR-21 Inhibition
Inhibition of miR-21 by this compound is expected to impact several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/AKT/mTOR Pathway: miR-21 typically suppresses the expression of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/AKT pathway.[1][4] Inhibition of miR-21 should lead to increased PTEN expression, thereby downregulating AKT and mTOR signaling, resulting in decreased cell proliferation and survival.[1][5]
-
TGF-β Pathway: miR-21 is implicated in the regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a role in epithelial-mesenchymal transition (EMT) and metastasis.
-
NF-κB Signaling Pathway: miR-21 can activate the NF-κB pathway by targeting negative regulators. Its inhibition may lead to the suppression of NF-κB activity, reducing inflammation and cell survival.
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a known transcription factor for the miR-21 gene.[6] While the direct effect of a miR-21 inhibitor on STAT3 activity is complex, it is a key related pathway.
Experimental Protocols
Reconstitution of this compound Powder
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (MW = 341.38), add 292.9 µL of DMSO.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (up to 37°C) or sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
In Vitro Treatment of Cells
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for RNA/protein extraction) and allow them to adhere and grow for 24 hours.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line, starting with a range from 0.1 µM to 10 µM.
-
Important: To avoid precipitation of the compound, it is best to make intermediate dilutions in DMSO first, and then add the final diluted DMSO solution to the culture medium. The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally be below 0.1%, to minimize solvent toxicity.[6][7]
-
Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared working solutions of this compound (and vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses as described below.
Validation of this compound Activity
To confirm the inhibitory effect of this compound on the miR-21 pathway, the following experiments are recommended:
Quantitative Real-Time PCR (qRT-PCR) for miR-21 and Target Gene Expression
Principle: This assay measures the expression levels of mature miR-21 and the mRNA of its target genes (e.g., PTEN, PDCD4) to confirm that the inhibitor is effectively reducing miR-21 levels and de-repressing its targets.
Protocol Outline:
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable kit that allows for the recovery of small RNAs.
-
Reverse Transcription (RT):
-
For mature miR-21, use a specific stem-loop RT primer for reverse transcription.
-
For target gene mRNA, use oligo(dT) or random primers for reverse transcription.
-
-
qRT-PCR:
-
Perform qRT-PCR using a specific forward primer for mature miR-21 and a universal reverse primer. For target genes, use specific forward and reverse primers.
-
Use a suitable real-time PCR system and a SYBR Green or probe-based detection method.
-
Normalize miR-21 expression to a stable small non-coding RNA (e.g., U6 snRNA).
-
Normalize target gene mRNA expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis: Calculate the relative expression levels using the ΔΔCt method. A significant decrease in miR-21 expression and a corresponding increase in target gene mRNA expression in this compound-treated cells compared to the vehicle control would validate the inhibitor's activity.
Western Blot Analysis of Target Protein Expression
Principle: This assay determines if the changes in target gene mRNA expression translate to changes at the protein level.
Protocol Outline:
-
Protein Extraction: After treating cells with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against miR-21 target proteins (e.g., anti-PTEN, anti-PDCD4).
-
Also, probe for a loading control (e.g., anti-GAPDH, anti-β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. An increase in the expression of target proteins in the this compound-treated samples would confirm its biological activity.[8][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in culture medium | Rapid dilution from high DMSO concentration to aqueous medium. | Perform serial dilutions of the stock solution in DMSO first before adding to the culture medium. Ensure the final DMSO concentration is low. |
| No observable effect on cells | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal effective concentration. |
| Cell line is not sensitive to miR-21 inhibition. | Confirm high endogenous expression of miR-21 in your cell line. | |
| Inhibitor has degraded. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions. | |
| High cell toxicity | Inhibitor concentration is too high. | Lower the concentration of this compound. |
| High DMSO concentration. | Ensure the final DMSO concentration is below 0.5%, preferably below 0.1%.[6][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
miR-21-IN-2: A Potent Small Molecule Inhibitor for Cancer Research
FOR RESEARCH USE ONLY
Introduction
miR-21-IN-2 is a small molecule inhibitor of microRNA-21 (miR-21), a key oncomiR implicated in a wide range of cancers. By selectively targeting miR-21, this compound offers a powerful tool for researchers studying cancer biology and developing novel therapeutic strategies. Overexpression of miR-21 is a hallmark of many tumors, where it promotes cell proliferation, invasion, and metastasis while inhibiting apoptosis. This compound provides a means to counteract these effects and investigate the downstream consequences of miR-21 inhibition in various cancer models.
This document provides detailed application notes and protocols for the use of this compound in cancer research, aimed at researchers, scientists, and drug development professionals.
Supplier and Purchasing Information
This compound is available from various chemical suppliers. Below is a summary of purchasing information from a key supplier.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| MedChemExpress | HY-112345 | >98% | Solid | Powder: -20°C (3 years), 4°C (2 years) |
| In solvent: -80°C (6 months), -20°C (1 month) |
Physicochemical Properties
| Property | Value |
| Formula | C₁₇H₁₅N₃O₃S |
| Molecular Weight | 341.38 g/mol |
| CAS Number | 303018-40-8 |
| Appearance | Solid |
| Solubility | DMSO: ≥ 34 mg/mL (99.60 mM) |
| AC₅₀ | 3.29 μM for miR-21 inhibition[1] |
Mechanism of Action
miR-21 exerts its oncogenic effects by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Key tumor suppressor genes targeted by miR-21 include Phosphatase and Tensin Homolog (PTEN) and Programmed Cell Death 4 (PDCD4). By downregulating these proteins, miR-21 promotes cell survival and proliferation through pathways such as the PI3K/Akt signaling cascade.
This compound acts as an inhibitor of miR-21 function, leading to the upregulation of its target genes, PTEN and PDCD4. This restoration of tumor suppressor function results in the inhibition of cancer cell proliferation and the induction of apoptosis.
Figure 1. Signaling pathway of miR-21 inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments using this compound. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.341 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow overnight.
-
The next day, dilute the this compound stock solution in complete culture medium to the desired final concentrations. A typical starting concentration range is 1-10 µM, based on the reported AC₅₀ of 3.29 µM[1]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Figure 2. General workflow for cell-based assays with this compound.
Quantitative Real-Time PCR (qPCR) for miRNA and mRNA Expression
Objective: To quantify the expression levels of miR-21 and its target genes (e.g., PTEN, PDCD4).
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol, mirVana miRNA Isolation Kit)
-
miRNA-specific reverse transcription kit
-
cDNA synthesis kit for mRNA
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for miR-21, U6 (endogenous control for miRNA), PTEN, PDCD4, and a housekeeping gene (e.g., GAPDH, ACTB for mRNA)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA, including small RNAs, from treated and control cells according to the manufacturer's protocol of your chosen kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (RT):
-
For miRNA: Perform reverse transcription using a miRNA-specific stem-loop primer for miR-21 and U6.
-
For mRNA: Synthesize cDNA from total RNA using random hexamers or oligo(dT) primers.
-
-
qPCR:
-
Set up the qPCR reaction with the appropriate master mix, primers, and cDNA.
-
Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis: Calculate the relative expression levels using the ΔΔCt method. Normalize miR-21 expression to U6 and target gene expression to the housekeeping gene.
Western Blot Analysis
Objective: To determine the protein levels of miR-21 target genes (PTEN, PDCD4) and downstream signaling molecules (e.g., p-Akt, Akt).
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PTEN, anti-PDCD4, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
After the desired treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Expected Results
Treatment of cancer cells with this compound is expected to:
-
Decrease the expression of mature miR-21.
-
Increase the mRNA and protein levels of miR-21 target genes, such as PTEN and PDCD4.
-
Decrease the phosphorylation of Akt, a downstream effector of the PI3K pathway.
-
Reduce cell viability and proliferation.
-
Induce apoptosis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability | Concentration of this compound is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). |
| Treatment duration is too short. | Increase the incubation time (e.g., 48 or 72 hours). | |
| Cell line is resistant. | Test on a different cancer cell line known to have high miR-21 expression. | |
| Inconsistent qPCR results | RNA degradation. | Use nuclease-free reagents and follow best practices for RNA handling. Check RNA integrity on a gel. |
| Inefficient reverse transcription. | Use a high-quality RT kit and optimize the amount of input RNA. | |
| Weak or no signal in Western blot | Low protein expression. | Increase the amount of protein loaded. |
| Poor antibody quality. | Use a validated antibody and optimize the antibody concentration. |
For further information or technical support, please refer to the supplier's documentation or contact their technical service department.
References
Application Notes and Protocols for the Use of a miR-21 Inhibitor in a Mouse Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-21 (miR-21) is a well-established oncogenic microRNA (oncomiR) that is overexpressed in a wide range of human cancers, including glioblastoma, breast, lung, and colorectal cancer.[1][2][3] Its upregulation is associated with increased cell proliferation, invasion, and apoptosis inhibition, contributing to tumor growth and progression.[1][4][5] The oncogenic activity of miR-21 is mediated through the downregulation of multiple tumor suppressor genes, such as PTEN, PDCD4, and RECK.[1][2][5] This modulation affects key signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are central to cancer cell survival and proliferation. Consequently, miR-21 has emerged as a promising therapeutic target for cancer treatment.
This document provides detailed application notes and protocols for the use of a representative small molecule inhibitor of miR-21, AC1MMYR2, in a mouse model of cancer. AC1MMYR2 functions by directly blocking the Dicer-mediated processing of precursor miR-21 (pre-miR-21) into its mature, functional form.[1][5] These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the therapeutic potential of miR-21 inhibition.
Data Presentation
In Vivo Efficacy of AC1MMYR2 in Orthotopic Mouse Models
The following tables summarize the quantitative data from preclinical studies of AC1MMYR2 in mouse models of glioblastoma and breast cancer.
Table 1: Antitumor Efficacy of AC1MMYR2 in an Orthotopic Glioblastoma Model (U87 Cells)
| Treatment Group | Mean Tumor Volume (Bioluminescence Signal) on Day 14 | Survival Outcome |
| DMSO (Vehicle) | Significantly higher than AC1MMYR2-treated group | Median survival of approximately 20 days |
| AC1MMYR2 | Statistically significant reduction in tumor volume | Significantly prolonged survival compared to control |
Note: Specific quantitative values for tumor volume and median survival were not provided in the source material, but statistical significance was reported.[1]
Table 2: Antitumor Efficacy of AC1MMYR2 in Orthotopic Breast Cancer Models
| Cell Line | Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Mean Tumor Weight at Day 28 (g) |
| MDA-MB-231 | DMSO (Vehicle) | ~1200 | ~0.6 |
| AC1MMYR2 | ~400 | ~0.2 | |
| MCF-7 | DMSO (Vehicle) | ~600 | ~0.4 |
| AC1MMYR2 | ~200 | ~0.1 |
Data are approximated from graphical representations in the source material.[1]
Signaling Pathway
The diagram below illustrates the mechanism of action of miR-21 and its inhibition by AC1MMYR2.
Caption: Mechanism of miR-21 action and inhibition by AC1MMYR2.
Experimental Protocols
General Guidelines for In Vivo Studies
The following protocols are based on the methodology reported for AC1MMYR2 and can be adapted for other small molecule inhibitors of miR-21.[1] It is crucial to perform pilot studies to determine the optimal dose, administration route, and treatment schedule for any new compound.
Orthotopic Mouse Model of Glioblastoma
a. Cell Culture:
-
Culture U87 human glioblastoma cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
b. Animal Model:
-
Use female athymic nude mice (4-6 weeks old).
-
Acclimatize mice for at least one week before any experimental procedures.
c. Intracranial Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates.
-
Slowly inject 5 x 10^5 U87 cells in 5 µL of sterile PBS into the brain parenchyma using a Hamilton syringe.
-
Close the incision with sutures or surgical glue.
-
Monitor the mice for post-operative recovery.
d. Treatment Protocol:
-
Seven days after tumor cell implantation, randomize mice into treatment and control groups.
-
Prepare AC1MMYR2 in a suitable vehicle (e.g., DMSO). The original study does not specify the in vivo dosage and administration route, which would need to be determined in preliminary studies. A common starting point for in vivo small molecule administration is intraperitoneal (i.p.) injection or oral gavage.
-
Administer AC1MMYR2 or vehicle control to the respective groups. A suggested starting dose for a novel small molecule inhibitor could be in the range of 1-10 mg/kg, administered daily or every other day.
-
Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging if the cells are engineered to express luciferase.
e. Efficacy Evaluation:
-
Measure tumor volume regularly (e.g., twice weekly).
-
Monitor body weight as an indicator of toxicity.
-
Record survival data and plot Kaplan-Meier survival curves.
Orthotopic Mouse Model of Breast Cancer
a. Cell Culture:
-
Culture MDA-MB-231 or MCF-7 human breast cancer cells in their respective recommended media.
b. Animal Model:
-
Use female athymic nude mice (4-6 weeks old).
c. Mammary Fat Pad Tumor Implantation:
-
Anesthetize the mouse.
-
Inject 1 x 10^6 MDA-MB-231 or MCF-7 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the fourth mammary fat pad.
d. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer AC1MMYR2 or vehicle control as determined by pilot studies (e.g., i.p. injection).
-
Continue treatment for a defined period (e.g., 28 days).
e. Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
For metastasis studies, collect relevant organs (e.g., lungs, liver) for histological analysis or bioluminescence imaging.
Pharmacodynamic Analysis
a. Tissue Collection:
-
At the end of the treatment period, or at specified time points, euthanize a subset of mice from each group.
-
Excise tumors and other relevant tissues.
-
Snap-freeze a portion of the tissue in liquid nitrogen for molecular analysis and fix the remainder in formalin for immunohistochemistry.
b. Analysis of miR-21 and Target Gene Expression:
-
Extract total RNA from frozen tumor tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of mature miR-21 and the mRNA of its target genes (e.g., PTEN, PDCD4, RECK).
-
Perform Western blotting on protein lysates from tumor tissue to assess the protein levels of miR-21 targets.
c. Immunohistochemistry (IHC):
-
Embed formalin-fixed tissues in paraffin and section them.
-
Perform IHC staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and miR-21 target proteins.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study evaluating a miR-21 inhibitor.
Caption: General workflow for an in vivo antitumor efficacy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AC1MMYR2, an inhibitor of dicer-mediated biogenesis of Oncomir miR-21, reverses epithelial-mesenchymal transition and suppresses tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining miR-21-IN-2 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-21 (miR-21) is a small non-coding RNA that is frequently overexpressed in a wide array of human cancers, including glioblastoma, breast, lung, pancreatic, and colorectal cancer.[1][2] Its upregulation is strongly associated with cancer hallmarks such as increased cell proliferation, invasion, metastasis, and inhibition of apoptosis.[1][3][4] Furthermore, elevated miR-21 levels have been linked to resistance to conventional cancer therapies, including chemotherapy and radiation.[1][5][6]
miR-21 exerts its oncogenic functions by post-transcriptionally downregulating a multitude of tumor suppressor genes, such as Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death Protein 4 (PDCD4), and Reversion-Inducing Cysteine-Rich Protein with Kazal Motifs (RECK).[1][2][7] By inhibiting these targets, miR-21 promotes the activation of pro-survival signaling pathways like PI3K/AKT/mTOR and MAPK/ERK.[1][3][8]
The critical role of miR-21 in tumorigenesis and chemoresistance makes it an attractive therapeutic target. miR-21-IN-2 is a representative small molecule inhibitor of miR-21. Combining this compound with other established cancer therapies presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. These application notes provide an overview of the preclinical rationale, quantitative data from representative studies, and detailed protocols for evaluating the synergistic potential of combining this compound with other cancer treatments.
Rationale for Combination Therapy
The inhibition of miR-21 can sensitize cancer cells to the cytotoxic effects of other anticancer agents through several mechanisms:
-
Restoration of Tumor Suppressor Gene Expression: By blocking miR-21, this compound can restore the expression of tumor suppressor genes like PTEN and PDCD4. This can lead to the inhibition of pro-survival signaling pathways and an increase in apoptosis.[1][9][10]
-
Enhanced Apoptosis: miR-21 targets several components of the apoptotic machinery, including Fas ligand (FasL) and B-cell lymphoma 2 (Bcl-2).[2][7] Inhibition of miR-21 can therefore lower the threshold for apoptosis induction by chemotherapeutic agents and radiation.[5]
-
Overcoming Chemoresistance: Upregulation of miR-21 is a known mechanism of resistance to drugs such as gemcitabine, doxorubicin, and platinum-based agents.[1][2] Combining this compound with these agents can potentially resensitize resistant tumors.
-
Synergistic Anti-Tumor Effects: The combination of miR-21 inhibition and conventional therapies can lead to a synergistic reduction in tumor growth, proliferation, and invasion, as observed in various preclinical models.[2][11][12]
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from studies investigating the combination of miR-21 inhibitors with other cancer therapies. While these studies may not have used this compound specifically, they utilized inhibitors with a similar mechanism of action, providing a strong basis for its application.
Table 1: In Vitro Synergistic Effects of miR-21 Inhibition with Chemotherapy
| Cancer Type | Cell Line | Combination Treatment | Effect | Reference |
| Pancreatic Cancer | - | anti-miR-21 + Gemcitabine | Induces tumor regression in xenograft models. | [1] |
| Breast Cancer | MCF-7 | anti-miR-21 + Paclitaxel | Enhanced chemotherapeutic effects. | [1] |
| Breast Cancer | MCF-7 | anti-miR-21 + Topotecan | Sensitized cells to topotecan by downregulating BCL2. | [11] |
| Glioblastoma | - | miR-21 inhibitor + Doxorubicin | Significantly reduced tumor cell proliferation, invasion, and migration. | [12] |
| Gastric Cancer | - | anti-miR-21 + Cisplatin | Overcame cisplatin resistance through PTEN upregulation and PI3K/Akt pathway inhibition. | [2] |
Table 2: In Vivo Efficacy of miR-21 Inhibition in Combination Therapies
| Cancer Type | Animal Model | Combination Treatment | Key Findings | Reference |
| Pancreatic Cancer | Xenograft Mouse Model | anti-miR-21 + Gemcitabine | Induced tumor regression. | [1] |
| Prostate Cancer | Xenograft Mouse Model (DU-145) | anti-miR-21 | Reduced tumor size. | [1] |
| Multiple Myeloma | SCID Mouse Xenograft | miR-21 inhibitor | Significant anti-tumor activity; upregulation of PTEN and downregulation of p-AKT in tumors. | [9][10] |
| Bladder Cancer | Mouse Xenograft | ADM-21 (miR-21 inhibitor) | Reduced tumor growth rate by 37-47%. | [13] |
| Breast Cancer | Xenograft Mouse Model | anti-miR-21 | Suppressed tumor growth. | [7] |
Signaling Pathways and Experimental Workflows
Caption: The miR-21 signaling pathway in cancer.
References
- 1. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the molecular mechanisms underlying the progression of miR-21 in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. miR-21 Plays a Dual Role in Tumor Formation and Cytotoxic Response in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. ovid.com [ovid.com]
- 9. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. miRNAs: micro-managers of anticancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination treatment with doxorubicin and microRNA-21 inhibitor synergistically augments anticancer activity through upregulation of tumor suppressing genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Application Notes and Protocols for miR-21-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-21 (miR-21) is a small non-coding RNA molecule that has been identified as a key regulator in various cellular processes, including proliferation, apoptosis, and invasion.[1][2] Its overexpression is a hallmark of numerous cancers, where it functions as an "oncomiR" by downregulating tumor suppressor genes.[1][2] This makes miR-21 an attractive therapeutic target for cancer and other diseases. miR-21-IN-2 is a potential inhibitor of miR-21 with an AC50 value of 3.29 μM, offering a valuable tool for investigating the biological functions of miR-21 and for potential therapeutic development.[3] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on cancer cells.
Mechanism of Action
miR-21 exerts its oncogenic effects by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[4] This post-transcriptional gene silencing affects several key tumor suppressor genes, including Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death 4 (PDCD4), and Tissue Inhibitor of Metalloproteinases 3 (TIMP3).[5][6] By inhibiting these targets, miR-21 promotes cell proliferation, survival, and invasion. This compound is designed to specifically inhibit the activity of mature miR-21, thereby restoring the expression of its target tumor suppressor genes and reversing the oncogenic phenotype.
Key Signaling Pathways Modulated by miR-21
The inhibition of miR-21 by this compound is expected to impact several critical signaling pathways involved in cancer progression. These include:
-
PI3K/Akt/mTOR Pathway: By targeting PTEN, a negative regulator of the PI3K/Akt pathway, miR-21 promotes cell survival and proliferation.[2][4][5] Inhibition of miR-21 with this compound should lead to increased PTEN expression and subsequent downregulation of the PI3K/Akt/mTOR pathway.
-
RAS/MEK/ERK Pathway: miR-21 can activate the RAS/MEK/ERK pathway by targeting Sprouty (SPRY) and RAS p21 protein activator 1 (RASA1), which are negative regulators of this pathway.[2][5] This leads to increased cell proliferation and malignant transformation. The use of this compound is anticipated to suppress this pathway.
-
Apoptosis Pathways: miR-21 inhibits apoptosis by targeting pro-apoptotic genes such as PDCD4 and Fas Ligand (FasL).[4][5][6] Furthermore, it can activate anti-apoptotic pathways. By using this compound, researchers can expect to see an induction of apoptosis in cancer cells.
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
96-well plates
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Measure the absorbance at 450 nm or 570 nm using a microplate reader.[7][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
After the desired incubation period (e.g., 48 hours), collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 500 µL of binding buffer.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.[7][9]
-
Analyze the cells by flow cytometry within one hour.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).
Materials:
-
This compound
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium with fetal bovine serum (FBS) as a chemoattractant
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain (0.5%)
Protocol:
-
For the invasion assay, coat the top of the Transwell insert membrane with Matrigel and incubate for 2 hours at 37°C to allow for gelling.[10][11] For the migration assay, this step is omitted.
-
Pre-treat cells with this compound for 24 hours.
-
Resuspend the treated cells in serum-free medium at a density of 1 x 10⁵ cells/mL.[12]
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.[12]
-
Add 500 µL of complete medium containing 10% FBS to the lower chamber.[12]
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.[10]
-
Fix the cells that have migrated/invaded to the lower surface with methanol and stain with crystal violet.
-
Count the stained cells under a microscope in several random fields.
Western Blotting for Target Protein Expression
This technique is used to detect the protein levels of miR-21 targets.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against PTEN, PDCD4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.[13]
Quantitative Real-Time PCR (qRT-PCR) for miR-21 Expression
This method is used to quantify the expression level of mature miR-21.
Materials:
-
This compound
-
Cancer cell line of interest
-
RNA extraction kit (e.g., TRIzol)
-
miRNA-specific reverse transcription kit with stem-loop primers
-
miRNA-specific forward and reverse primers for miR-21
-
Primers for a small nuclear RNA control (e.g., U6)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR system
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Extract total RNA, including small RNAs, from the cells.[14]
-
Perform reverse transcription using a stem-loop RT primer specific for mature miR-21.[15][16]
-
Perform real-time PCR using a forward primer specific for miR-21 and a universal reverse primer.[15][16]
-
Normalize the expression of miR-21 to a reference gene like U6 snRNA.[14][17]
-
Calculate the relative expression using the 2-ΔΔCt method.[18]
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 95.3 ± 4.8 | 88.1 ± 5.5 | 75.4 ± 6.3 |
| 5 | 82.1 ± 6.0 | 65.7 ± 4.9 | 50.2 ± 5.1 |
| 10 | 68.5 ± 5.4 | 45.2 ± 5.8 | 32.8 ± 4.7 |
| 20 | 50.3 ± 4.9 | 30.1 ± 4.5 | 21.5 ± 3.9 |
Note: Data are hypothetical and should be replaced with experimental results.
Table 2: Effect of this compound on Apoptosis
| Treatment | % Early Apoptosis ± SD | % Late Apoptosis ± SD |
| Control | 3.2 ± 0.8 | 2.1 ± 0.5 |
| This compound (10 µM) | 15.8 ± 2.1 | 10.5 ± 1.8 |
Note: Data are hypothetical and should be replaced with experimental results.
Table 3: Effect of this compound on Cell Migration and Invasion
| Treatment | Migrated Cells/Field ± SD | Invaded Cells/Field ± SD |
| Control | 150 ± 12 | 85 ± 9 |
| This compound (10 µM) | 65 ± 8 | 30 ± 5 |
Note: Data are hypothetical and should be replaced with experimental results.
Visualizations
Caption: miR-21 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effects of this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MicroRNA-21 Is a Versatile Regulator and Potential Treatment Target in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MicroRNA-21 Inhibits the Apoptosis of Osteosarcoma Cell Line SAOS-2 via Targeting Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. piR-hsa-022095 Drives Hypertrophic Scar Formation via KLF11-Dependent Fibroblast Proliferation [mdpi.com]
- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 12. Promotion of ovarian cancer cell invasion, migration and colony formation by the miR-21/Wnt/CD44v6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. Protocol: a highly sensitive RT-PCR method for detection and quantification of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MicroRNA-21 inhibits mitochondria-mediated apoptosis in keloid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. miRNA-21 is developmentally regulated in mouse brain and is co-expressed with SOX2 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: miR-21-IN-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using miR-21-IN-2, a potential inhibitor of microRNA-21 (miR-21)[1]. The content is designed to help scientists and drug development professionals overcome common challenges encountered during in vitro experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions in a question-and-answer format.
FAQ 1: Efficacy and Experimental Design
Question: I am not observing the expected biological effect (e.g., decreased cell proliferation, increased apoptosis) after treating my cells with this compound. What are the possible reasons?
Answer: Several factors can contribute to a lack of observable phenotype. Consider the following:
-
Inhibitor Concentration and Incubation Time: The optimal concentration and duration of treatment can be cell-type specific. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. The reported AC50 value for this compound is 3.29 μM, which can serve as a starting point for your optimization[1].
-
Endogenous miR-21 Expression: The effects of a miR-21 inhibitor are most pronounced in cells with high endogenous levels of miR-21[2][3]. Verify the expression level of miR-21 in your cell line using RT-qPCR before starting the experiment. If the levels are low, the effect of the inhibitor may not be significant[2].
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to miR-21 inhibition. This can be due to differences in signaling pathways or the presence of compensatory mechanisms.
-
Off-Target Effects: While miR-21 has well-documented oncogenic roles[4][5][6], miRNA inhibitors can sometimes have off-target effects[7]. It is crucial to include proper controls, such as a negative control inhibitor, to ensure the observed effects are specific to miR-21 inhibition.
FAQ 2: Target Gene Expression (RT-qPCR & Western Blot)
Question: After treatment with this compound, I do not see an upregulation of known miR-21 target genes (e.g., PTEN, PDCD4, RECK). Why might this be?
Answer: Failure to detect changes in target gene expression is a common issue. Here are some troubleshooting steps:
-
Suboptimal Lysis or Extraction: Ensure that your RNA or protein extraction methods are efficient and yield high-quality samples. Poor sample quality can significantly impact downstream applications[8]. Consider using a commercial kit like the mirVana™ miRNA Isolation Kit for efficient recovery of small RNAs[9][10].
-
Timing of Measurement: The upregulation of target mRNA and protein occurs at different time points. mRNA levels may increase relatively quickly (e.g., 24-48 hours), while changes in protein levels may take longer (e.g., 48-72 hours) due to the time required for translation and protein turnover. An experimental time-course is recommended.
-
Assay Sensitivity:
-
For RT-qPCR: Confirm that your primers for the target genes are specific and efficient. For miR-21 itself, use a validated assay system like TaqMan™ MicroRNA Assays[3][9]. Ensure you are using an appropriate endogenous control for normalization (e.g., U6 snRNA for miRNA, GAPDH or ACTB for mRNA)[3][11].
-
For Western Blot: Verify the quality and specificity of your primary antibodies for the target proteins. Ensure sufficient protein is loaded onto the gel and that transfer is efficient.
-
-
Moderate Effect Size: miRNA regulation often results in modest changes in the expression of a single target, sometimes less than a 50% change[2][7]. The biological impact of miR-21 often comes from its ability to regulate multiple targets within the same pathway simultaneously[7][12].
FAQ 3: Inconsistent or Variable Results
Question: I am observing high variability between my experimental replicates. What can I do to improve consistency?
Answer: Variability can obscure genuine biological effects. To improve consistency:
-
Standardize Cell Culture Conditions: Ensure uniformity in cell seeding density, passage number, and growth conditions (media, supplements, CO2 levels).
-
Pipetting and Reagent Preparation: Use calibrated pipettes and prepare master mixes for treatments to minimize pipetting errors between wells or plates.
-
Control for Edge Effects: In plate-based assays (e.g., 96-well plates for MTT), edge effects can cause variability. Avoid using the outermost wells or ensure they are filled with a blank solution (e.g., media only).
-
Assay-Specific Controls: Always include the necessary controls in every experiment:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only.
-
Negative Control: Cells treated with a non-targeting or scrambled inhibitor sequence at the same concentration as this compound.
-
Section 2: Quantitative Data Summaries
The following tables summarize quantitative results from studies using miR-21 inhibitors in various cancer cell lines. These can be used as a reference for expected outcomes.
Table 1: Effect of miR-21 Inhibition on Cell Viability and Apoptosis
| Cell Line | Assay Type | Outcome | Result | Citation |
| OCI-LY3 (DLBCL) | MTT Assay | Decreased Viability | Significant decrease compared to control after 48h. | [13] |
| SAOS-2 (Osteosarcoma) | Flow Cytometry | Increased Apoptosis | Transfection with miR-21 inhibitor significantly increased the apoptotic cell rate. | [14] |
| A549 (NSCLC) | MTT Assay | Decreased Viability | Suppression of miR-21 reversed the increase in cell viability caused by miR-21 overexpression. | [11] |
| MDA-MB-468 (TNBC) | Proliferation Assay | Decreased Proliferation | Inhibition of miR-21 decreased cell proliferation. | [15] |
Table 2: Effect of miR-21 Inhibition on Target Gene and Protein Expression
| Cell Line | Target Gene | Assay Type | Outcome | Result | Citation |
| U-266 (Multiple Myeloma) | PTEN, Rho-B, BTG2 | RT-qPCR | Upregulation | Significant increase in mRNA levels 48h post-transfection. | [3] |
| U-266 (Multiple Myeloma) | PTEN | Western Blot | Upregulation | Marked increase in PTEN protein 24-48h post-transfection. | [3] |
| U-266 (Multiple Myeloma) | p-AKT, p-ERK | Western Blot | Downregulation | Decreased levels of phosphorylated AKT and ERK 24-48h post-transfection. | [3] |
| MDA-MB-468 (TNBC) | PTEN | Western Blot | Upregulation | Increased PTEN protein expression after miR-21 inhibition. | [15] |
Table 3: Effect of miR-21 Inhibition on Cell Migration and Invasion
| Cell Line | Assay Type | Outcome | Result | Citation |
| Glioma Cells (U87, etc.) | Transwell Assay | Decreased Migration | Overexpression of miR-21 increased migration by 91-154%; inhibition would show the reverse. | [16] |
| MDA-MB-468 (TNBC) | Transwell Assay | Decreased Invasion | miR-21 inhibitor prevented cells from penetrating the transwell chambers. | [15] |
| Lung Cancer Cells | Transwell Assay | Decreased Invasion | Inhibition of miR-21 is shown to decrease invasion by increasing RECK and decreasing MMP-2/9. | [17] |
Section 3: Key Experimental Protocols
Detailed methodologies for common assays are provided below.
Protocol 1: RT-qPCR for miRNA and mRNA Expression
-
Cell Lysis and RNA Extraction:
-
Culture and treat cells with this compound and controls for the desired time.
-
Lyse cells directly in the culture dish using a reagent like Trizol or a lysis buffer from a commercial kit (e.g., mirVana™ PARIS™ Kit).
-
Extract total RNA, including the small RNA fraction, according to the manufacturer's protocol[3][9].
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
For miRNA (TaqMan Method): Use a miRNA-specific stem-loop RT primer for miR-21 and the endogenous control (e.g., RNU44 or U6). Perform the RT reaction using a kit like the TaqMan MicroRNA Reverse Transcription Kit[18][19]. Typically, incubate at 16°C for 30 min, 42°C for 30 min, and 85°C for 5 min[18][19].
-
For mRNA: Use oligo(dT) or random hexamer primers to reverse transcribe 1 µg of total RNA using a standard cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, TaqMan Universal Master Mix, and the specific TaqMan probe and primer set for your target (e.g., hsa-miR-21-5p, PTEN, GAPDH)[18].
-
Perform the qPCR using a real-time PCR system. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec[3][13].
-
Calculate the relative expression using the 2-ΔΔCt method, normalizing to the endogenous control[11][18].
-
Protocol 2: Western Blot for Target Protein Analysis
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-PTEN, anti-p-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight[14].
-
Treatment: Treat cells with various concentrations of this compound and controls. Include a vehicle-only control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[14].
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes[14].
-
Measurement: Read the absorbance at a wavelength of 450-570 nm using a microplate reader.
Protocol 4: Cell Invasion (Transwell) Assay
-
Insert Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify[15]. For migration assays, this coating step is omitted.
-
Cell Seeding: Resuspend treated cells (e.g., 1 x 10⁵ cells) in serum-free medium and add them to the upper chamber of the insert[17].
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber[17].
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining:
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope.
Section 4: Visualizations
Diagrams are provided to illustrate key pathways and workflows relevant to this compound experiments.
Caption: The inhibitory action of this compound on the PI3K/AKT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. academic.oup.com [academic.oup.com]
- 8. miRNA and pri-miRNA—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. miRNA for Profiling Studies | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MicroRNA-21 regulates the viability and apoptosis of diffuse large B-cell lymphoma cells by upregulating B cell lymphoma-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroRNA-21 Inhibits the Apoptosis of Osteosarcoma Cell Line SAOS-2 via Targeting Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. MicroRNA-21 promotes migration and invasion of glioma cells via activation of Sox2 and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. miR-21 promotes growth, invasion and migration of lung cancer cells by AKT/P-AKT/cleaved-caspase 3/MMP-2/MMP-9 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. One-Step and Real-Time Detection of microRNA-21 in Human Samples for Lung Cancer Biosensing Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing miR-21-IN-2 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize miR-21-IN-2, a small molecule inhibitor of microRNA-21 (miR-21). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the optimization of treatment duration and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that is designed to directly or indirectly interfere with the activity of mature miR-21. By inhibiting miR-21, it prevents the translational repression of its target messenger RNAs (mRNAs). This leads to an increase in the protein expression of tumor suppressors such as PTEN (Phosphatase and Tensin Homolog) and PDCD4 (Programmed Cell Death 4), which can, in turn, inhibit cell proliferation and induce apoptosis in cancer cells.
Q2: What is the recommended starting concentration for this compound?
A2: The reported AC50 value for this compound is 3.29 μM[1]. This value represents the concentration at which 50% of the miR-21 activity is inhibited in a biochemical assay. For cell-based assays, it is recommended to perform a dose-response experiment starting from a concentration range of 1 µM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the specific cell line and the endpoint being measured. For observing effects on downstream target protein expression (e.g., PTEN, PDCD4), an incubation time of 24 to 72 hours is generally recommended. For long-term assays, such as cell viability or clonogenic assays, treatment may extend for several days. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for your experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.
Q5: What are the expected effects of this compound on cancer cells?
A5: Inhibition of miR-21 by this compound is expected to upregulate the expression of its target genes, including PTEN and PDCD4. This can lead to the inhibition of pro-survival signaling pathways such as the PI3K/Akt and ERK/MAPK pathways. Consequently, treatment with this compound may result in decreased cell proliferation, reduced cell migration and invasion, and induction of apoptosis in cancer cells where miR-21 is overexpressed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed. | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. - Short treatment duration: The incubation time may not be sufficient to observe the desired effect. - Low endogenous miR-21 levels: The cell line used may not express high levels of miR-21. - Compound instability: The inhibitor may be unstable in the cell culture medium. | - Perform a dose-response experiment with a wider concentration range. - Increase the treatment duration (e.g., up to 72 hours or longer). - Verify the endogenous miR-21 expression level in your cell line using qRT-PCR. - Prepare fresh working solutions for each experiment and minimize the time the compound is in the culture medium before analysis. |
| High cell toxicity or off-target effects. | - High concentration: The concentration of this compound may be too high, leading to non-specific effects. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. - Cell line sensitivity: The cell line may be particularly sensitive to the inhibitor. | - Lower the concentration of this compound. - Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1% DMSO). Include a solvent control in your experiments. - Perform a cell viability assay to determine the cytotoxic concentration range for your specific cell line. |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect results. - Inconsistent inhibitor preparation: Inaccurate pipetting or improper storage of the stock solution. - Variability in assay performance: Inconsistent timing or execution of downstream analyses. | - Maintain consistent cell culture practices. Use cells within a defined passage number range. - Prepare fresh dilutions from a properly stored stock solution for each experiment. - Standardize all steps of your experimental protocol, including treatment, harvesting, and analysis. |
| Difficulty in detecting changes in downstream target proteins. | - Antibody quality: The primary antibody used for Western blotting may not be specific or sensitive enough. - Insufficient treatment effect: The inhibition of miR-21 may not be sufficient to produce a detectable change in protein levels. - Protein turnover rate: The target protein may have a long half-life, requiring a longer treatment duration to observe changes. | - Validate your primary antibody using positive and negative controls. - Increase the concentration of this compound or the treatment duration. - Consult the literature for the known half-life of your target protein and adjust the treatment time accordingly. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| AC50 (miR-21 inhibition) | 3.29 µM | [1] |
Table 2: Representative Effective Concentrations of miR-21 Inhibitors in Cell Lines
Note: The following data is based on various miR-21 inhibitors and should be used as a guideline for optimizing this compound treatment.
| Cell Line | Inhibitor Type | Concentration Range | Observed Effects |
| MDA-MB-231 (Breast Cancer) | Antisense Oligonucleotide | 50 nM | Increased PTEN and PDCD4 expression, reduced cell viability. |
| A549 (Lung Cancer) | siRNA | 50 nM | Increased apoptosis, inhibition of PI3K/Akt pathway. |
| U87 (Glioblastoma) | Small Molecule | 1-10 µM | Decreased cell proliferation and invasion. |
| PANC-1 (Pancreatic Cancer) | Antisense Oligonucleotide | 100 nM | Upregulation of tumor suppressor genes. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and will not be over-confluent at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as qRT-PCR for miR-21 expression or Western blotting for target protein levels.
Protocol for Quantitative Real-Time PCR (qRT-PCR) for miR-21 Expression
-
RNA Extraction: After treatment with this compound, wash the cells with PBS and extract total RNA, including the small RNA fraction, using a suitable kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific RT kit with a stem-loop RT primer for miR-21.
-
qRT-PCR: Perform real-time PCR using a TaqMan or SYBR Green-based assay with specific primers for mature miR-21. Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.
-
Data Analysis: Calculate the relative expression of miR-21 using the ΔΔCt method.
Protocol for Western Blotting of miR-21 Target Proteins (PTEN and PDCD4)
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PTEN, PDCD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Visualizations
Caption: miR-21 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound treatment and analysis.
References
Technical Support Center: miR-21-IN-2 Experiments
Welcome to the technical support center for miR-21-IN-2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments using this potential miR-21 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potential inhibitor of microRNA-21 (miR-21).[1] Its primary mechanism of action is believed to be the inhibition of miR-21 transcription, reducing the levels of the primary miR-21 transcript (pri-miR-21).[2] This leads to a decrease in mature miR-21, which in turn relieves the translational repression of its target messenger RNAs (mRNAs).
Q2: What are the known downstream targets and affected signaling pathways of miR-21 inhibition?
A2: miR-21 is a well-known oncomiR that regulates multiple signaling pathways involved in cell proliferation, apoptosis, and invasion.[3][4][5] By inhibiting miR-21, this compound can upregulate several tumor suppressor genes. Key targets and pathways affected include:
-
PTEN/PI3K/Akt/mTOR Pathway: miR-21 directly targets PTEN, a negative regulator of the PI3K/Akt pathway. Inhibition of miR-21 leads to increased PTEN expression, which in turn inhibits Akt phosphorylation and downstream signaling, leading to decreased cell proliferation and survival.[4][6][7][8][9]
-
PDCD4/AP-1 Pathway: Programmed cell death 4 (PDCD4) is another direct target of miR-21. Upregulation of PDCD4 following miR-21 inhibition can suppress tumor progression and induce apoptosis.[3][10]
-
RAS/MEK/ERK Pathway: miR-21 can influence this pathway by targeting Sprouty (SPRY) proteins, which are negative regulators of RAS/MEK/ERK signaling.[3][9] Inhibition of miR-21 can restore SPRY function and attenuate this pro-proliferative pathway.
-
STAT3 Signaling: A feedback loop exists between miR-21 and STAT3. STAT3 can induce miR-21 transcription, while miR-21 can also down-regulate STAT3.[10]
-
TGF-β Signaling: miR-21 is implicated in TGF-β-induced processes.[3]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The reported AC50 value for this compound is 3.29 μM.[1] A good starting point for in vitro experiments would be to test a range of concentrations around this value, for example, from 1 µM to 10 µM. The optimal concentration will be cell-type dependent and should be determined empirically.
Q4: How should I prepare and store this compound?
A4: For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, allow the vial to equilibrate to room temperature and briefly centrifuge to collect the contents at the bottom. Prepare working solutions fresh from the stock solution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in mature miR-21 levels observed via qPCR. | 1. Suboptimal concentration of this compound: The concentration may be too low for the specific cell line being used. 2. Incorrect incubation time: The duration of treatment may be insufficient to see a significant effect on miR-21 levels. 3. Inefficient cellular uptake: The compound may not be effectively entering the cells. 4. Issues with RNA extraction or qPCR: Problems with the experimental procedure for measuring miRNA levels. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Ensure proper cell culture conditions. While this compound is a small molecule expected to be cell-permeable, consider using a transfection reagent if uptake is suspected to be an issue, though this is not standard for this type of inhibitor. 4. Use a standardized protocol for miRNA extraction and ensure the use of appropriate primers and probes for mature miR-21. Include positive and negative controls in your qPCR assay. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density: Variations in the number of cells per well can lead to inconsistent results. 2. Inaccurate pipetting of this compound: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 3. Cell health and passage number: Cells that are unhealthy or have been passaged too many times may respond differently to treatment. | 1. Ensure a uniform single-cell suspension before seeding and be meticulous with cell counting. 2. Prepare a sufficient volume of the final working concentration to be added to all replicate wells to minimize pipetting errors. 3. Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Observed cytotoxicity at effective concentrations. | 1. Concentration is too high: The effective concentration for miR-21 inhibition may be close to the cytotoxic concentration for the specific cell line. 2. Off-target effects: At higher concentrations, small molecule inhibitors can have off-target effects leading to toxicity.[10] | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic concentration. Aim to use the lowest effective concentration that does not significantly impact cell viability. 2. If off-target effects are suspected, consider using a negative control compound with a similar chemical structure but no activity against miR-21. Additionally, validate the on-target effect by rescuing the phenotype with a miR-21 mimic. |
| No significant upregulation of known miR-21 target genes (e.g., PTEN, PDCD4). | 1. Insufficient inhibition of miR-21: The decrease in mature miR-21 levels may not be substantial enough to cause a detectable change in target gene expression at the mRNA or protein level. 2. Cell-type specific regulation: The regulation of the target gene may be dominated by other mechanisms in the chosen cell line. 3. Timing of analysis: The timing of sample collection may not be optimal to observe changes in target gene expression. | 1. Confirm the level of miR-21 inhibition using qPCR. If inhibition is weak, optimize the concentration and incubation time of this compound. 2. Select multiple known miR-21 target genes for analysis to increase the likelihood of observing an effect. 3. Perform a time-course experiment to assess target gene expression at different time points after treatment. Changes in mRNA may be detectable earlier than changes in protein levels. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Reference |
| AC50 Value | 3.29 µM | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Key Experimental Methodologies
1. In Vitro Cell Treatment with this compound
-
Cell Seeding: Plate cells in appropriate well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment and throughout the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO) in your experimental setup.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as RNA extraction for qPCR, protein extraction for Western blotting, or cell viability assays.
2. Quantification of Mature miR-21 by RT-qPCR
-
RNA Extraction: Extract total RNA, including the small RNA fraction, from treated and control cells using a commercially available kit designed for miRNA purification.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit. This typically involves a stem-loop primer specific for mature miR-21.
-
Quantitative PCR (qPCR): Perform qPCR using a forward primer specific to the miR-21 sequence and a universal reverse primer. Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.
-
Data Analysis: Calculate the relative expression of miR-21 using the 2-ΔΔCt method.[11]
3. Analysis of miR-21 Target Gene Expression by Western Blot
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against miR-21 target proteins (e.g., PTEN, PDCD4) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine relative protein expression levels.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miR-21: a small multi-faceted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing in Vitro Efficacy of miR-21-IN-2
Welcome to the technical support center for miR-21-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro efficacy of this compound, a small molecule inhibitor of microRNA-21. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: While the precise mechanism of many small molecule inhibitors of miRNAs is an active area of research, this compound is designed to inhibit the activity of microRNA-21 (miR-21).[1] miR-21 is a well-documented oncomiR, a microRNA that is consistently upregulated in many cancers and promotes tumor growth by downregulating tumor suppressor genes.[2][3] By inhibiting miR-21, this compound is expected to increase the expression of these target genes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: The reported AC50 (the concentration at which the compound shows half-maximal activity) for this compound is 3.29 µM.[1] For initial experiments, we recommend a dose-response study starting from a concentration range of 1 µM to 10 µM. The optimal concentration will be cell-line dependent and should be determined empirically.
Q3: How should I dissolve and store this compound?
A3: Based on supplier information, this compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: What are the known downstream targets of miR-21 that I can measure to confirm the efficacy of this compound?
A4: Several key tumor suppressor genes are validated targets of miR-21. Measuring the upregulation of these targets at the mRNA or protein level can confirm the inhibitory activity of this compound. Commonly studied targets include:
-
PTEN (Phosphatase and Tensin Homolog): A critical tumor suppressor that inhibits the PI3K/Akt signaling pathway.[2][5][6][7]
-
PDCD4 (Programmed Cell Death 4): A tumor suppressor involved in apoptosis and inhibition of translation.[6][8]
-
RECK (Reversion-inducing-cysteine-rich protein with Kazal motifs): A membrane-anchored glycoprotein that negatively regulates matrix metalloproteinases (MMPs), thereby inhibiting tumor invasion and metastasis.
-
BTG2 (B-cell translocation gene 2): A protein involved in the regulation of the cell cycle.[5]
-
RhoB (Ras homolog family member B): A member of the Rho GTPase family that has tumor-suppressive functions.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect on cell viability or target gene expression. | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may not be sufficient to observe a significant biological effect. 3. Low Endogenous miR-21 Levels: The cell line may not express high enough levels of miR-21 for an inhibitor to have a potent effect.[5] 4. Compound Degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. 3. Verify the endogenous miR-21 expression level in your cell line using qRT-PCR. Select a cell line with high endogenous miR-21 for your experiments. 4. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High Cell Death at Low Concentrations. | 1. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Off-Target Effects/Cytotoxicity: The compound may have off-target effects or inherent cytotoxicity in the chosen cell line. | 1. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle control (DMSO alone) in your experiments. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50) of this compound for your cell line. Work with concentrations below the CC50 for mechanistic studies. |
| Inconsistent Results Between Experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Inconsistent Compound Preparation: Variations in the preparation of stock and working solutions. 3. Assay Variability: Inherent variability in the experimental assays being used. | 1. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. 2. Prepare fresh working solutions from the stock for each experiment and ensure accurate pipetting. 3. Include appropriate positive and negative controls in every experiment. For example, a validated miR-21 inhibitor or a negative control compound. |
Quantitative Data Summary
| Compound | AC50 | Recommended Starting Concentration Range | Key Downstream Targets |
| This compound | 3.29 µM[1] | 1 - 10 µM (Cell line dependent) | PTEN, PDCD4, RECK, BTG2, RhoB[5][6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line with high endogenous miR-21 expression
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for miR-21 and Target Gene Expression
This protocol is to quantify the levels of mature miR-21 and its target mRNAs.
Materials:
-
Treated and control cells
-
RNA extraction kit (with a protocol suitable for small RNAs)
-
miRNA-specific reverse transcription kit
-
cDNA synthesis kit for mRNA
-
TaqMan MicroRNA Assay for hsa-miR-21 (or appropriate species)
-
SYBR Green or TaqMan gene expression assays for target genes (e.g., PTEN, PDCD4) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound at the desired concentration and for the optimal duration determined from previous experiments.
-
Harvest the cells and extract total RNA, including the small RNA fraction.
-
For miR-21 quantification: a. Perform reverse transcription using a miRNA-specific stem-loop primer for miR-21 and a control small nuclear RNA (e.g., RNU6B or RNU44) for normalization.[5] b. Perform real-time PCR using the TaqMan MicroRNA Assay.
-
For target mRNA quantification: a. Perform reverse transcription of the total RNA to generate cDNA. b. Perform real-time PCR using SYBR Green or TaqMan assays for your target gene and a housekeeping gene.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in expression.[5]
Protocol 3: Western Blot Analysis for Target Protein Expression
This protocol is to detect changes in the protein levels of miR-21 targets.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against target proteins (e.g., PTEN, PDCD4) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound as previously determined.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.[10]
Protocol 4: Luciferase Reporter Assay for Target Validation
This protocol is to confirm the direct interaction between miR-21 and its target's 3' UTR.
Materials:
-
Luciferase reporter vector containing the 3' UTR of the target gene downstream of a luciferase gene (e.g., pGL3)
-
A control vector with a mutated miR-21 binding site in the 3' UTR
-
A co-transfection control vector expressing a different luciferase (e.g., Renilla luciferase)
-
Cell line for transfection
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect the cells with the 3' UTR reporter vector and the Renilla luciferase control vector.
-
After 24 hours, treat the transfected cells with this compound or a vehicle control.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity upon treatment with this compound indicates a direct interaction.[6][11][12]
Visualizations
Caption: miR-21 signaling pathway and points of intervention.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Addressing off-target effects of miR-21-IN-2
Welcome to the technical support center for miR-21-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of microRNA-21 (miR-21) with an AC50 value of 3.29 μM.[1] It is designed to bind to and inhibit the function of miR-21, an oncomiR frequently overexpressed in various cancers and implicated in other diseases like cardiac fibrosis.[2][3][4] By inhibiting miR-21, this compound aims to restore the expression of miR-21's target genes, which are often tumor suppressors.[5][6]
Q2: What are the known primary targets of miR-21 that are affected by this compound?
A2: miR-21 has several well-validated target genes. Inhibition of miR-21 by this compound is expected to upregulate the expression of these targets. Key targets include:
-
Programmed Cell Death 4 (PDCD4): A tumor suppressor that inhibits cell proliferation and promotes apoptosis.[2][5][7]
-
Phosphatase and Tensin Homolog (PTEN): A tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[2][5][8]
-
Reversion-inducing Cysteine-rich protein with Kazal motifs (RECK): A membrane-anchored inhibitor of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.[4][9]
-
Tropomyosin 1 (TPM1): A component of the cytoskeleton that is often downregulated in cancer.[2]
-
Sprouty Homolog 1 (SPRY1): A negative regulator of the Ras/MEK/ERK pathway.[2][4]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a specific inhibitor, the potential for off-target effects exists with any small molecule inhibitor. These can arise from interactions with other miRNAs, mRNAs, or proteins. It is crucial to perform rigorous validation experiments to distinguish on-target from off-target effects.[8] Some small molecule inhibitors of miR-21 have been shown to have a clean profile against kinases and classical receptors, suggesting a lower likelihood of certain off-target activities.[7] However, careful analysis is always required to discriminate such effects from genuine miRNA functions.[8]
Q4: How can I validate that the observed effects in my experiment are due to miR-21 inhibition and not off-target effects?
A4: Validating the specificity of this compound's effects is critical. A multi-pronged approach is recommended:
-
Rescue Experiments: Re-introduce a miR-21 mimic into your system treated with this compound. If the observed phenotype is reversed, it strongly suggests the effect was due to miR-21 inhibition.
-
Multiple Inhibitors: Use a different miR-21 inhibitor with a distinct chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Direct Target Validation: Measure the expression levels of known miR-21 target genes (e.g., PDCD4, PTEN, RECK) via qPCR or Western blot. An increase in their expression upon treatment with this compound supports on-target activity.[10][11]
-
Luciferase Reporter Assays: Use a luciferase reporter construct containing the 3' UTR of a known miR-21 target. Inhibition of miR-21 should lead to an increase in luciferase activity.[10][12]
-
Negative Control: Always include a negative control small molecule with a similar chemical structure to this compound but known to be inactive against miR-21.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant change in the expression of known miR-21 targets (e.g., PDCD4, PTEN). | 1. Suboptimal concentration of this compound: The effective concentration can vary between cell types. 2. Low endogenous miR-21 levels: If the baseline miR-21 expression is low, the effect of an inhibitor will be minimal.[10] 3. Poor compound stability or delivery. | 1. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal dose for your specific cell line. 2. Confirm miR-21 expression: Measure the endogenous levels of miR-21 in your cells using qRT-PCR before starting the experiment. 3. Check compound handling and storage: Ensure this compound is stored correctly and solubilized as per the manufacturer's instructions. |
| Observed phenotype is not consistent with known functions of miR-21. | 1. Potential off-target effects: The inhibitor may be interacting with other cellular components. 2. Cell-type specific effects of miR-21: The role of miR-21 can be context-dependent. | 1. Perform validation experiments: See FAQ Q4 for a list of recommended validation experiments to confirm on-target activity. 2. Conduct RNA-sequencing: Analyze global gene expression changes to identify unexpected pathway alterations. 3. Literature review: Investigate the known functions of miR-21 in your specific cell type or disease model. |
| High cellular toxicity observed at effective concentrations. | 1. Off-target toxicity. 2. On-target toxicity: In some cancer cells, potent inhibition of an oncomiR like miR-21 can lead to significant apoptosis. | 1. Reduce the concentration and/or treatment duration. 2. Use a different miR-21 inhibitor: Compare the toxicity profile with another inhibitor. 3. Assess apoptosis markers: Use assays like TUNEL or caspase-3/7 activity to determine if the toxicity is due to programmed cell death. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent compound preparation. 3. Passage number of cells. | 1. Standardize all experimental parameters: Maintain consistent cell density, media, and incubation times. 2. Prepare fresh dilutions of this compound for each experiment. 3. Use cells within a consistent and low passage number range. |
Quantitative Data Summary
| Compound | Parameter | Value | Reference |
| This compound | AC50 | 3.29 μM | [1] |
Experimental Protocols
Protocol 1: Validation of On-Target Activity using qRT-PCR
Objective: To confirm that this compound treatment leads to the upregulation of known miR-21 target genes.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). Include a positive control (e.g., a validated miR-21 inhibitor) and a negative control compound.
-
Incubate for a predetermined time (e.g., 24, 48 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for known miR-21 target genes (e.g., PDCD4, PTEN, RECK) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Protocol 2: Luciferase Reporter Assay for Target Validation
Objective: To functionally validate the inhibition of miR-21 activity on a specific target's 3' UTR.
Methodology:
-
Plasmid Constructs:
-
Obtain or construct a luciferase reporter plasmid containing the 3' UTR of a known miR-21 target (e.g., PDCD4) downstream of the luciferase gene.
-
Use a control plasmid with a mutated miR-21 binding site in the 3' UTR.
-
-
Transfection:
-
Co-transfect the cells with the luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Treatment:
-
After transfection, treat the cells with this compound or a vehicle control.
-
-
Luciferase Assay:
-
After the desired incubation period, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity upon this compound treatment indicates successful inhibition of miR-21's binding to the target 3' UTR.
-
Signaling Pathways and Experimental Workflows
Caption: Overview of miR-21 signaling pathways and the effect of this compound.
Caption: Logical workflow for validating off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effect of microRNA-21 on pathways and mechanisms involved in cardiac fibrosis development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the molecular mechanisms underlying the progression of miR-21 in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Like Small Molecules That Inhibit Expression of the Oncogenic MicroRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miR-21: a small multi-faceted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of miR-21-IN-2 in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of miR-21-IN-2 degradation in cell culture experiments. By following these guidelines, users can ensure the stability and efficacy of this inhibitor in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing stock solutions of this compound?
A1: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.
-
Reconstitution: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, by dissolving the compound in anhydrous, high-purity dimethyl sulfoxide (DMSO).[1] To aid dissolution, gentle warming and vortexing may be applied.
-
Aliquoting: To prevent repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller, single-use volumes in tightly sealed vials.[1]
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability. Based on manufacturer recommendations for similar compounds, stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[1]
Q2: My this compound solution has changed color. What does this indicate and what should I do?
A2: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to discard the colored solution and prepare a fresh one from a new stock to ensure the integrity of your experiments.
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Optimize DMSO concentration: While minimizing DMSO in your final solution is important, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the cell culture medium to reach the final desired concentration. This gradual decrease in solvent concentration can help maintain solubility.
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, components in the cell culture medium can impact the stability of small molecules.[1]
-
pH: The stability of many compounds is pH-dependent. Ensure the pH of your medium is stable throughout the experiment.
-
Reactive Components: Some amino acids, vitamins, or other components in the medium could potentially react with the inhibitor.[1]
-
Serum: Serum proteins can either stabilize or, in some cases, bind to and reduce the effective concentration of the compound.[1] It is advisable to test the stability of this compound in your specific cell culture medium, both with and without serum.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect of this compound
Inconsistent or absent activity of this compound is a primary indicator of its potential degradation. The following troubleshooting workflow can help identify the cause and find a solution.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Suspected Degradation of this compound in Culture Medium
If you suspect that this compound is degrading in your cell culture medium during the experiment, a stability study can confirm this and help you optimize your protocol.
Potential Degradation Pathways:
Based on its chemical structure, which includes a quinazoline and a morpholine moiety, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The quinazoline ring system can be a target for oxidative attack, potentially leading to the formation of N-oxides or other oxidized derivatives.
-
Hydrolysis: The morpholine ring or other susceptible bonds could undergo hydrolysis, especially at non-neutral pH.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium using LC-MS
This protocol provides a general procedure to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (a structurally similar compound not present in the sample)
-
LC-MS system
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the 10 mM stock solution in your cell culture medium (with and without FBS) to a final concentration of 10 µM.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a multi-well plate. Incubate these under your standard cell culture conditions (37°C, 5% CO₂).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot from each condition. The 0-hour time point should be collected immediately after preparation.
-
Sample Quenching and Protein Precipitation: To each collected aliquot (e.g., 100 µL), add 2 volumes of cold acetonitrile containing the internal standard (e.g., 200 µL). This will stop any further degradation and precipitate proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method to quantify the concentration of the parent this compound peak area relative to the internal standard.
Caption: Experimental workflow for assessing this compound stability.
Data Presentation
The quantitative data from the stability study should be summarized in a table for easy comparison. Below is a hypothetical example of how to present the stability data for this compound.
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.0 |
| 2 | 95 ± 3.2 | 98 ± 2.5 | 94 ± 3.0 | 97 ± 2.8 |
| 4 | 88 ± 4.1 | 96 ± 3.1 | 87 ± 3.8 | 95 ± 3.3 |
| 8 | 75 ± 5.0 | 92 ± 3.9 | 73 ± 4.5 | 90 ± 4.1 |
| 24 | 45 ± 6.2 | 85 ± 4.8 | 42 ± 5.5 | 83 ± 5.0 |
| 48 | 20 ± 7.1 | 78 ± 5.5 | 18 ± 6.0 | 75 ± 5.8 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of this compound at each time point to the peak area at time 0 using LC-MS analysis.[1]
Signaling Pathways
The following diagram illustrates the intended mechanism of action of this compound, which is to inhibit the function of microRNA-21 (miR-21). Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
Technical Support Center: Interpreting Unexpected Results with miR-21-IN-2
Welcome to the technical support center for miR-21-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of microRNA-21 (miR-21). It is designed to directly bind to and inhibit the function of mature miR-21, a microRNA that is frequently overexpressed in various cancers and is known to promote tumor growth and progression by downregulating tumor suppressor genes. By inhibiting miR-21, this compound is expected to increase the expression of miR-21 target genes, such as PTEN and PDCD4, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Q2: What is the recommended starting concentration and incubation time for this compound in cell culture experiments?
A2: The optimal concentration and incubation time for this compound are cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response experiment with concentrations ranging from 1 µM to 10 µM. The reported AC50 value for this compound is 3.29 μM, which can serve as a reference. Incubation times of 24 to 72 hours are typically used to observe effects on target gene expression and cellular phenotypes.
Q3: How can I validate the inhibitory activity of this compound in my experiment?
A3: The activity of this compound can be validated by measuring the expression levels of known miR-21 target genes. An increase in the mRNA and/or protein levels of targets like PTEN, PDCD4, and RECK upon treatment with this compound indicates successful inhibition of miR-21. This can be assessed using quantitative PCR (qPCR) and Western blotting, respectively. A luciferase reporter assay containing the 3'UTR of a miR-21 target gene can also be used to quantify the inhibitory effect.
Q4: What are the potential off-target effects of this compound?
A4: As a small molecule, this compound has the potential for off-target effects, which are not fully characterized. These could include the inhibition of other miRNAs with similar sequence or structural motifs, or interactions with other cellular proteins. It is crucial to include appropriate negative controls in your experiments, such as a scrambled or inactive control molecule, to distinguish specific from non-specific effects.
Troubleshooting Guide
This guide addresses common unexpected results that may be encountered when using this compound.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No change in miR-21 target gene expression (e.g., PTEN, PDCD4). | 1. Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line. 2. Insufficient incubation time: The duration of treatment may not be long enough to observe changes in gene expression. 3. Low endogenous miR-21 levels: The cell line used may not express high enough levels of miR-21 for an inhibitor to have a measurable effect. 4. Degradation of this compound: The compound may be unstable under the experimental conditions. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). 2. Extend the incubation time (e.g., up to 72 or 96 hours). 3. Verify the endogenous miR-21 expression level in your cell line using qPCR. 4. Prepare fresh stock solutions of this compound and ensure proper storage at -20°C or -80°C. |
| Unexpected increase in cell proliferation or survival. | 1. Off-target effects: this compound may be interacting with other cellular pathways that promote cell growth. 2. Context-dependent role of miR-21: In some specific cellular contexts, miR-21 has been reported to have pro-apoptotic functions. Its inhibition could therefore lead to increased survival.[1] | 1. Use a negative control molecule to assess off-target effects. 2. Perform a literature search to determine the known roles of miR-21 in your specific cell type or model system. 3. Analyze the expression of a broader panel of genes related to cell proliferation and apoptosis. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate pipetting of this compound: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 3. Cellular stress: Inconsistent handling of cells can lead to variable responses. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Prepare intermediate dilutions of the this compound stock solution to increase the pipetting volume. 3. Standardize all cell handling procedures, including incubation times, media changes, and treatment application. |
| Cell toxicity or death at expected effective concentrations. | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. 2. On-target toxicity: Inhibition of miR-21 may be genuinely cytotoxic in the specific cell line. | 1. Include a vehicle control (solvent only) at the same final concentration to assess solvent toxicity. 2. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound. |
Quantitative Data Summary
The following tables summarize expected quantitative changes in key miR-21 target genes following successful inhibition with this compound. These values are based on published data for miR-21 inhibitors and may vary depending on the cell type and experimental conditions.
Table 1: Expected Changes in mRNA Expression of miR-21 Target Genes (via qPCR)
| Target Gene | Expected Fold Change (vs. Control) | Reference |
| PTEN | 1.5 - 3.0 | [2] |
| PDCD4 | 1.5 - 2.5 | [2][3] |
| RECK | 1.5 - 2.0 |
Table 2: Expected Changes in Protein Expression of miR-21 Target Genes (via Western Blot)
| Target Protein | Expected Fold Change (vs. Control) | Reference |
| PTEN | 2.0 - 3.0 | [4] |
| PDCD4 | 1.6 - 3.0 | [3][4] |
| BCL2 | Decrease (context-dependent) | [1] |
Experimental Protocols
1. Cell Treatment with this compound
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cells to be treated
-
Multi-well plates
-
-
Protocol:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).
-
2. Quantitative PCR (qPCR) for miRNA and Target mRNA Analysis
-
Materials:
-
RNA extraction kit
-
miRNA-specific reverse transcription kit
-
cDNA synthesis kit for mRNA
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for miR-21, a reference small RNA (e.g., RNU6B), and target mRNAs (e.g., PTEN, PDCD4) and a reference housekeeping gene (e.g., GAPDH, ACTB).
-
-
Protocol:
-
Extract total RNA from treated and control cells using a suitable RNA extraction kit.
-
For miRNA analysis, perform reverse transcription using a miRNA-specific reverse transcription kit and primers for miR-21 and the reference small RNA.
-
For mRNA analysis, perform reverse transcription of the total RNA using a standard cDNA synthesis kit.
-
Set up qPCR reactions in triplicate for each sample and primer set using a qPCR master mix.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
3. Western Blotting for Target Protein Analysis
-
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., PTEN, PDCD4) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse treated and control cells in RIPA buffer and quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
Caption: Simplified signaling pathway of miR-21 and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound and assessing its effects.
Caption: A logical flow diagram for troubleshooting unexpected results with this compound.
References
- 1. scispace.com [scispace.com]
- 2. Reduction of miR-21 induces SK-N-SH cell apoptosis and inhibits proliferation via PTEN/PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-21 promotes cell transformation by targeting the programmed cell death 4 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for miR-21-IN-2 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the effects of miR-21-IN-2 treatment.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing the effects of this compound?
The choice of assay depends on your specific experimental needs, cell type, and available equipment. Commonly used and suitable assays include:
-
MTT Assay: A colorimetric assay measuring metabolic activity. It's a cost-effective and widely used method.[1][2]
-
MTS/XTT Assays: Similar to MTT, these are colorimetric assays but with soluble formazan products, simplifying the protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive assay that measures ATP levels, indicating the presence of metabolically active cells.[3][4]
Q2: What is the expected outcome of treating cancer cells with a miR-21 inhibitor like this compound?
Inhibition of miR-21 in cancer cells is generally expected to decrease cell viability and proliferation, and induce apoptosis.[1][2][5] miR-21 is a known oncomiR, and its suppression can lead to the upregulation of tumor-suppressor genes.[6][7]
Q3: How do I optimize the seeding density for my cell line?
Optimal seeding density is crucial for reliable and reproducible results.[8][9][10] To determine the ideal density for your specific cell line and assay duration, it is recommended to perform a titration experiment.[11]
Procedure for Seeding Density Optimization:
-
Plate a range of cell densities in a 96-well plate (e.g., from 1,000 to 100,000 cells/well).[10][11]
-
Culture the cells for the intended duration of your experiment (e.g., 24, 48, 72 hours).
-
Perform the chosen viability assay at each time point.
-
Select the seeding density that results in cells being in the logarithmic growth phase at the time of treatment and analysis, and provides a sufficient signal-to-noise ratio.[10]
Q4: My results show over 100% viability in some treated wells compared to the control. What does this mean?
This can occur due to several factors:
-
Increased Metabolic Activity: The treatment might be causing an increase in mitochondrial reductase activity without an actual increase in cell number.[12]
-
Pipetting Errors: Inconsistent cell seeding or reagent addition can lead to higher cell numbers in some wells.[12]
-
Compound Interference: The inhibitor or its vehicle could be interacting with the assay reagents.[13] It's advisable to run a control with the compound in cell-free media to check for interference.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the plate.[14] 3. Pipetting errors: Inaccurate dispensing of cells, inhibitor, or assay reagents. | 1. Ensure the cell suspension is homogenous by gently mixing before and during plating. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[14] 3. Use calibrated pipettes and consistent pipetting technique. |
| Low signal or poor dynamic range | 1. Suboptimal cell number: Seeding density is too low.[10] 2. Incorrect incubation time: Insufficient or excessive incubation with the assay reagent. 3. Reagent degradation: Improper storage of assay reagents. | 1. Optimize cell seeding density as described in the FAQs. 2. Follow the manufacturer's protocol for the specific assay regarding incubation times. 3. Store all reagents according to the manufacturer's instructions. |
| Unexpected cell death in control wells | 1. Solvent toxicity: The vehicle for this compound (e.g., DMSO) is at a toxic concentration.[15] 2. Contamination: Bacterial or mycoplasma contamination in the cell culture. 3. Sub-optimal culture conditions: Issues with media, temperature, or CO2 levels.[16] | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control. 2. Regularly test for mycoplasma and practice aseptic technique. 3. Maintain optimal cell culture conditions and ensure all media and supplements are not expired. |
| Assay results not correlating with microscopy observations | 1. Metabolic vs. direct count: Viability assays measure metabolic activity, which may not always directly correlate with cell number.[17] 2. Apoptosis vs. Necrosis: Some assays may not distinguish between different modes of cell death. | 1. Consider complementing the viability assay with a direct cell counting method (e.g., Trypan Blue exclusion) or a cytotoxicity assay. 2. Use an apoptosis-specific assay (e.g., Annexin V staining) to confirm the mode of cell death. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and appropriate controls (e.g., untreated, vehicle control, scrambled miRNA inhibitor). Incubate for the desired duration (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2][18]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][18]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[18]
CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate Equilibration: After the treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.[3][19]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3][19]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][19]
-
Luminescence Measurement: Record the luminescence using a plate reader.
Data Presentation
Table 1: Example Data Summary for this compound Treatment
| Treatment Group | Concentration (nM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | Cell Viability (%) (72h) |
| Untreated Control | 0 | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| Vehicle Control | N/A | 98 ± 4.9 | 97 ± 5.5 | 96 ± 6.3 |
| Scrambled Inhibitor | 50 | 95 ± 6.0 | 94 ± 5.9 | 92 ± 6.5 |
| This compound | 10 | 85 ± 5.1 | 75 ± 6.2 | 60 ± 5.4 |
| This compound | 50 | 60 ± 4.8 | 45 ± 5.3 | 30 ± 4.9 |
| This compound | 100 | 40 ± 4.5 | 25 ± 4.7 | 15 ± 3.8 |
Data are represented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for assessing cell viability after this compound treatment.
References
- 1. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-21 Inhibits the Apoptosis of Osteosarcoma Cell Line SAOS-2 via Targeting Caspase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. MicroRNA‑21 increases cell viability and suppresses cellular apoptosis in non‑small cell lung cancer by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis and the target genes of microRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-21 (miR-21) in breast cancer: From apoptosis dysregulation to therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
Technical Support Center: Normalizing Data from miR-21-IN-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with miR-21-IN-2. The information is designed to address specific issues that may be encountered during experiments, with a focus on data normalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of microRNA-21 (miR-21).[1] miR-21 is recognized as an oncomiR, a microRNA that is consistently overexpressed in many cancers and promotes tumor growth by downregulating tumor suppressor genes.[2] this compound works by binding to pre-miR-21, the precursor to mature miR-21, and inhibiting its processing by the Dicer enzyme. This prevents the formation of mature, functional miR-21, leading to an upregulation of its target genes.
Q2: What are the key signaling pathways affected by miR-21 inhibition?
A2: By inhibiting miR-21, this compound can modulate several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The most well-documented of these is the PI3K/Akt pathway. miR-21 directly targets and suppresses the tumor suppressor PTEN. Inhibition of miR-21 leads to increased PTEN expression, which in turn inhibits the PI3K/Akt signaling pathway, leading to decreased cell proliferation and increased apoptosis.[3][4][5][6][7][8]
Q3: What are the essential controls for a this compound experiment?
A3: To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Negative Control (NC): A non-targeting or scrambled small molecule that is structurally similar to this compound but has no known biological target. This control helps to distinguish the specific effects of miR-21 inhibition from non-specific effects of the treatment.[9][10]
-
Untreated Control: Cells that are not treated with any small molecule. This provides a baseline for cell viability, gene expression, and other measured parameters.
-
Positive Control (for downstream assays): For functional assays, a known inducer of the measured effect (e.g., a known apoptosis-inducing agent when studying cell death) can help validate the assay's performance. For target gene expression, a positive control could be cells with known low levels of miR-21.
Q4: How should I normalize my quantitative RT-PCR (qRT-PCR) data for miRNA expression?
A4: Normalization of qRT-PCR data for miRNA is critical for accurate results.[11][12] Common strategies include:
-
Endogenous Control Genes: Using a stably expressed small non-coding RNA as a reference gene is the most common method.[11] It is recommended to test several potential reference genes (e.g., RNU6, RNU44, RNU48, miR-16) to identify the one with the most stable expression across your experimental conditions.[2][13] It is also advised to use the geometric mean of at least two validated reference genes for normalization.
-
Global Mean Normalization: This method uses the average expression of all detected miRNAs in a sample as the normalizer. This can be a robust method for large-scale miRNA profiling studies.[11][14]
-
Spike-in Controls: An exogenous synthetic RNA of a known concentration can be added to each sample before RNA extraction. This is particularly useful for normalizing technical variations in RNA isolation and reverse transcription, especially when working with difficult samples like plasma or serum.[11]
Troubleshooting Guides
This section addresses common problems encountered during this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| No change in miR-21 levels after treatment with this compound. | Inefficient delivery of the inhibitor: The concentration of this compound may be too low, or the delivery method may be suboptimal. | Optimize the concentration of this compound by performing a dose-response experiment. Ensure proper handling and storage of the inhibitor as per the manufacturer's instructions.[1] If using a transfection reagent, optimize the reagent-to-inhibitor ratio. |
| Incorrect timing of analysis: The effect of the inhibitor may not be apparent at the chosen time point. | Perform a time-course experiment to determine the optimal time for observing a significant decrease in miR-21 levels. | |
| Degradation of the inhibitor: The inhibitor may have degraded due to improper storage or handling. | Always use freshly prepared solutions of this compound and store the stock solution at -80°C for long-term storage and -20°C for short-term storage.[1] | |
| High variability in qRT-PCR results between replicates. | Pipetting errors: Inaccurate pipetting can introduce significant variability. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for your qRT-PCR reactions to minimize pipetting variations between wells. |
| Poor RNA quality or quantity: Degraded or impure RNA can lead to inconsistent results. | Assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure A260/A280 and A260/A230 ratios are within the optimal range. | |
| Inappropriate normalization strategy: The chosen reference gene may not be stably expressed across your samples. | Validate your reference gene's stability using tools like geNorm or NormFinder. Consider using the geometric mean of multiple stable reference genes.[12] | |
| Unexpected increase in miR-21 levels after inhibitor treatment. | Feedback mechanisms: Cellular feedback loops might be triggered, leading to a compensatory increase in miR-21 transcription. | This is a known phenomenon in some miRNA inhibitor experiments. Consider analyzing earlier time points to capture the initial inhibitory effect before the feedback mechanism is fully activated. Also, confirm the effect by measuring the expression of miR-21 target genes. |
| Assay interference: The inhibitor itself or its delivery vehicle might interfere with the qRT-PCR assay. | Include a "no reverse transcriptase" control to check for genomic DNA contamination and a "no template" control to check for reagent contamination. | |
| No change in the expression of known miR-21 target genes (e.g., PTEN, PDCD4) despite a decrease in miR-21 levels. | Cell-type specific effects: The regulation of target genes by miR-21 can be context-dependent and vary between different cell types. | Confirm that the chosen target genes are indeed regulated by miR-21 in your specific cell line using a luciferase reporter assay. |
| Insufficient inhibition of miR-21: The reduction in miR-21 levels may not be sufficient to cause a detectable change in target gene expression. | Try increasing the concentration of this compound or extending the treatment duration. | |
| Post-transcriptional modifications: The target protein levels may be regulated by other mechanisms in addition to miR-21. | Analyze protein levels of the target genes using Western blotting to see if there is a change at the protein level, even if mRNA levels are unchanged. | |
| Decreased cell viability in the negative control group. | Toxicity of the delivery vehicle: The transfection reagent or solvent used to dissolve the inhibitor may be toxic to the cells. | Perform a toxicity test with the delivery vehicle alone. If toxicity is observed, try a different delivery method or a lower concentration of the vehicle. |
| Off-target effects of the negative control: Although designed to be inert, the negative control molecule may have some off-target effects. | Test a different negative control molecule. Ensure that the sequence of the negative control has no known targets in your model system. |
Experimental Protocols & Data
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from typical this compound experiments. The values are representative and may vary depending on the cell line, experimental conditions, and the specific assays used.
Table 1: Relative miR-21 Expression after Treatment with this compound
| Treatment | Concentration | Fold Change vs. Untreated |
| Negative Control | 10 µM | ~1.0 |
| This compound | 5 µM | ~0.6 |
| This compound | 10 µM | ~0.3 |
| This compound | 20 µM | ~0.15 |
| (Data is normalized to a stable endogenous control, e.g., RNU6) |
Table 2: Relative mRNA Expression of miR-21 Target Genes after this compound Treatment (10 µM)
| Target Gene | Fold Change vs. Negative Control |
| PTEN | ~2.5 |
| PDCD4 | ~2.0 |
| RECK | ~1.8 |
| (Data is normalized to a stable housekeeping gene, e.g., GAPDH) |
Table 3: Cell Viability after this compound Treatment (48 hours)
| Treatment | Concentration | % Viability vs. Untreated |
| Negative Control | 10 µM | ~98% |
| This compound | 5 µM | ~85% |
| This compound | 10 µM | ~65% |
| This compound | 20 µM | ~40% |
| (Data is from a representative MTT assay) |
Table 4: Relative Protein Expression of PTEN and p-Akt after this compound Treatment (10 µM)
| Protein | Fold Change vs. Negative Control |
| PTEN | ~2.0 |
| p-Akt (phosphorylated Akt) | ~0.4 |
| Total Akt | ~1.0 |
| (Data is from densitometric analysis of Western blots, normalized to a loading control like β-actin) |
Detailed Methodologies
1. Quantitative Real-Time PCR (qRT-PCR) for miR-21 and Target Gene Expression
-
RNA Isolation: Isolate total RNA from cells using a commercial kit that is suitable for small RNA recovery.
-
Reverse Transcription (RT):
-
For miR-21: Use a miRNA-specific stem-loop RT primer and a reverse transcriptase enzyme.
-
For target genes: Use random hexamers or oligo(dT) primers for cDNA synthesis.
-
-
qPCR:
-
Use a specific forward primer for mature miR-21 and a universal reverse primer. For target genes, use specific forward and reverse primers.
-
Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression using the 2-ΔΔCt method.[2][13] Normalize miR-21 expression to a stable small non-coding RNA (e.g., RNU6) and target gene expression to a stable housekeeping gene (e.g., GAPDH).
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and controls for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
3. Western Blotting for PTEN and p-Akt
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against PTEN, p-Akt, total Akt, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
4. Luciferase Reporter Assay for miR-21 Target Validation
-
Vector Construction: Clone the 3' UTR of the putative target gene containing the miR-21 binding site downstream of a luciferase reporter gene in a suitable vector. Create a mutant construct with mutations in the miR-21 seed region as a control.
-
Transfection: Co-transfect cells with the luciferase reporter vector, a control vector expressing Renilla luciferase (for normalization), and either miR-21 mimics or inhibitors.
-
Luciferase Assay: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of miR-21 mimics or an increase in the presence of miR-21 inhibitors indicates a direct interaction.[4][15][16][17][18][19]
Signaling Pathways and Workflows
Caption: Experimental workflow for this compound studies.
Caption: miR-21 signaling pathway and the effect of this compound.
Caption: Workflow for qRT-PCR data normalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of miR-21 on proliferation and apoptosis of WT cells via PTEN/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MicroRNA‑21 increases cell viability and suppresses cellular apoptosis in non‑small cell lung cancer by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performing appropriate miRNA control experiments [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Normalization Methods for miRNA Quantitation - Ask TaqMan #40 - Behind the Bench [thermofisher.com]
- 12. gene-quantification.de [gene-quantification.de]
- 13. miRNA-21 is developmentally regulated in mouse brain and is co-expressed with SOX2 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of Data Normalization Strategies for Array-Based MicroRNA Profiling Experiments and Identification and Validation of Circulating MicroRNAs as Endogenous Controls in Hypertension [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RNAを標的とした創薬 [promega.jp]
- 19. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Validating the Inhibitory Effect of miR-21-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of miR-21-IN-2 with other common alternatives for inhibiting microRNA-21 (miR-21), a key oncomiR implicated in numerous cancers. The following sections present supporting experimental data, detailed protocols for validation assays, and visual diagrams of relevant pathways and workflows to aid in the objective assessment of these inhibitory molecules.
Comparison of miR-21 Inhibitors
The inhibition of miR-21 can be achieved through various approaches, primarily categorized into small molecule inhibitors and antisense oligonucleotides (ASOs). Each class of inhibitors possesses distinct mechanisms of action, efficacy, and specificity.
Small Molecule Inhibitors: These compounds, including this compound, are typically designed to interfere with the biogenesis or function of miR-21. They can act by inhibiting the transcription of the pri-miR-21 gene or by disrupting the processing of pre-miR-21 into its mature, active form.
Antisense Oligonucleotides (ASOs): These are synthetic nucleic acid sequences designed to be complementary to the mature miR-21 sequence. Upon binding, they can induce the degradation of miR-21 or sterically hinder its interaction with the RNA-induced silencing complex (RISC) and target mRNAs. Modifications such as Locked Nucleic Acids (LNAs) can be incorporated into ASOs to enhance their binding affinity and stability.
The following table summarizes the performance of this compound and its alternatives based on available experimental data. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and the presented data is a synthesis from various studies.
| Inhibitor Class | Specific Compound/Modification | Mechanism of Action | Reported Efficacy (In Vitro) | Notes |
| Small Molecule | This compound | Potential inhibitor of miR-21 activity. | AC50: 3.29 μM in a reporter assay. | Data on direct comparison with ASOs is limited. |
| Diazobenzene derivatives | Inhibit transcription of the pri-miR-21 gene. | Up to 78% reduction in mature miR-21 levels. | Acts upstream in the miR-21 biogenesis pathway. | |
| Antisense Oligonucleotide (ASO) | 2'-O-Methyl (2'-O-Me) modified ASO | Binds to mature miR-21, inhibiting its function. | ~70-98% knockdown of miR-21 expression.[1][2] | A common and effective modification for ASO stability and activity. |
| Phosphorothioate (PS) backbone | Binds to mature miR-21, often leading to its degradation. | ~70% knockdown of miR-21 expression.[2] | PS modification enhances nuclease resistance but can sometimes lead to off-target effects. | |
| Locked Nucleic Acid (LNA) Modified ASO | LNA-anti-miR-21 | Binds with high affinity to mature miR-21, leading to potent inhibition. | Up to 80-95% inhibition of miR-21 expression.[2][3] | LNA modifications significantly increase binding affinity and potency. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the validation process, the following diagrams illustrate the miR-21 signaling pathway, a typical experimental workflow for validating inhibitors, and the logical relationship between different inhibitory strategies.
Caption: The miR-21 signaling pathway, from transcription to target repression.
Caption: Experimental workflow for validating the inhibitory effect of a miR-21 inhibitor.
Caption: Logical relationship of different miR-21 inhibitory strategies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of miR-21 inhibitors.
Quantitative Real-Time PCR (qRT-PCR) for Mature miR-21 and Target mRNA Expression
This protocol allows for the sensitive and specific quantification of mature miR-21 and its target mRNAs (e.g., PTEN, PDCD4).
Materials:
-
TRIzol reagent or other RNA isolation kit
-
Reverse transcriptase kit with stem-loop primers for miRNA or oligo(dT) primers for mRNA
-
SYBR Green or TaqMan-based qPCR master mix
-
Specific forward and reverse primers for mature miR-21, target mRNAs, and a reference gene (e.g., U6 snRNA for miRNA, GAPDH for mRNA)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from treated and control cells according to the manufacturer's protocol of the chosen RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (RT):
-
For mature miR-21: Perform reverse transcription using a stem-loop RT primer specific for the 3' end of mature miR-21. This method ensures high specificity for the mature form.
-
For target mRNAs: Use oligo(dT) primers to reverse transcribe polyadenylated mRNAs.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing the cDNA template, specific forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative expression of miR-21 and target mRNAs using the ΔΔCt method, normalizing to the reference gene.
Western Blotting for Target Protein Levels
This technique is used to detect and quantify the protein levels of miR-21 targets, such as PTEN and PDCD4, to confirm the functional consequence of miR-21 inhibition.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for PTEN, PDCD4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Luciferase Reporter Assay for Direct Target Validation
This assay confirms the direct interaction between miR-21 and the 3' UTR of its target mRNA.
Materials:
-
Luciferase reporter vector containing the 3' UTR of the target gene (e.g., PTEN, PDCD4) downstream of the luciferase gene
-
Control vector with a mutated miR-21 binding site in the 3' UTR
-
Transfection reagent
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect cells with the luciferase reporter vector (wild-type or mutant 3' UTR) and either a miR-21 mimic or the miR-21 inhibitor being tested.
-
Cell Lysis and Luciferase Measurement: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant increase in luciferase activity in the presence of the miR-21 inhibitor (with the wild-type 3' UTR) compared to the control indicates direct targeting.
MTT Assay for Cell Viability
This colorimetric assay assesses the impact of miR-21 inhibition on cell viability and proliferation.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with different concentrations of the miR-21 inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
References
- 1. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic inhibition of microRNA-21 (miR-21) using locked-nucleic acid (LNA)-anti-miR and its effects on the biological behaviors of melanoma cancer cells in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to miR-21 Inhibitors: Benchmarking miR-21-IN-2
MicroRNA-21 (miR-21) is a key oncomiR, a microRNA that is consistently overexpressed in a wide array of cancers, including solid tumors and hematological malignancies.[1][2][3] Its upregulation is linked to increased cell proliferation, survival, and invasion, making it a prime therapeutic target.[4][5] The development of miR-21 inhibitors offers a promising avenue for cancer therapy. These inhibitors aim to sequester or degrade miR-21, thereby restoring the expression of tumor-suppressor genes that it normally silences.[5]
This guide provides a comparative analysis of miR-21-IN-2 against other prominent small molecule and oligonucleotide-based miR-21 inhibitors. We will delve into their performance based on available experimental data, outline the methodologies used for their evaluation, and visualize the complex signaling pathways they modulate.
Performance Comparison of miR-21 Inhibitors
The efficacy of miR-21 inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) or half-maximal activity concentration (AC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. A lower value indicates higher potency. The following table summarizes the performance of this compound and other selected inhibitors.
| Inhibitor Class | Specific Inhibitor | Potency (IC50/AC50/EC50) | Target | Cell Lines/System | Reference |
| Small Molecule | This compound | AC50: 3.29 μM | miR-21 Activity | Not specified | [6] |
| Small Molecule | Diazobenzene (Compound 2) | EC50: 2 μM | pri-miR-21 Transcription | HeLa, MCF-7, A172, MDA-MB-231 | [7] |
| Small Molecule | AC1MMYR2 | Not specified | Dicer processing of pre-miR-21 | Glioblastoma, Breast, Gastric Cancer Cells | [8] |
| Small Molecule | Aromatic-Neomycin (Neomycin) | IC50: 42 ± 3 nM | pre-miR-21 Binding | In vitro fluorescence assay | [9] |
| Antisense Oligo | 22-mer Anti-miR-21 | 80% repression | Mature miR-21 | Mouse model of cardiac disease | [10][11] |
| Antisense Oligo | 8-mer LNA-modified Anti-miR-21 | Less than 22-mer | Mature miR-21 | Mouse model of cardiac disease | [10][11] |
Key Signaling Pathways Modulated by miR-21
miR-21 exerts its oncogenic effects by targeting and downregulating multiple tumor suppressor genes. This action activates critical signaling pathways that promote cancer cell growth and survival. Inhibitors of miR-21 function by blocking these interactions, leading to the restoration of tumor suppressor protein levels and the subsequent downregulation of these pro-cancerous pathways.
Caption: miR-21 signaling pathway and point of intervention for inhibitors.
Experimental Protocols
The evaluation of miR-21 inhibitors involves a series of standardized in vitro assays to determine their efficacy, specificity, and mechanism of action.
Luciferase Reporter Assay for miR-21 Activity
This cell-based assay is a primary method for screening and validating miR-21 inhibitors. It measures the ability of an inhibitor to de-repress a reporter gene (luciferase) that is under the control of miR-21.
Methodology:
-
Cell Culture: HeLa cells, which endogenously express high levels of miR-21, are cultured in DMEM with 10% FBS.
-
Transfection: Cells are plated in 384-well plates and stably transfected with a luciferase reporter construct containing a miR-21 binding site in its 3'-untranslated region (3'-UTR).
-
Compound Treatment: 24 hours post-transfection, cells are treated with the test inhibitor (e.g., this compound) at various concentrations. A DMSO control is run in parallel.
-
Incubation: Cells are incubated for 48 hours to allow for the inhibitor to take effect.
-
Signal Detection: Luciferase activity is measured using a commercial kit (e.g., Bright-Glo). An increase in the luciferase signal compared to the DMSO control indicates successful inhibition of miR-21 function.[7]
Caption: Workflow for a luciferase-based miR-21 inhibitor screening assay.
Quantitative Real-Time PCR (qRT-PCR) for miR-21 Expression
qRT-PCR is used to directly quantify the levels of miR-21 transcripts in cells following inhibitor treatment, confirming that the inhibitor leads to a reduction in the target miRNA.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., U-266 multiple myeloma cells) are treated with the miR-21 inhibitor or a scrambled control for 48 hours.[12]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).
-
Reverse Transcription: Mature miR-21 is reverse transcribed into cDNA using a specific stem-loop primer.
-
PCR Amplification: The cDNA is amplified using a real-time PCR system with primers specific for mature miR-21. A small nuclear RNA (e.g., RNU44) is used as an internal control for normalization.[13]
-
Data Analysis: The relative expression of miR-21 is calculated using the ΔΔCt method. A significant decrease in miR-21 levels in inhibitor-treated cells compared to controls indicates efficacy.
Western Blot for Target Protein Expression
This technique validates the functional consequence of miR-21 inhibition by measuring the protein levels of its known tumor-suppressor targets.
Methodology:
-
Cell Treatment: Cells are treated with the miR-21 inhibitor for 24-48 hours.
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against miR-21 target proteins (e.g., PTEN, PDCD4).[9] An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. An increase in the levels of target proteins confirms the inhibitor's biological activity.[9][14]
Cell Proliferation and Viability Assays (MTT/BrdU)
These assays determine the downstream effect of miR-21 inhibition on cancer cell growth and survival.
Methodology:
-
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and treated with the miR-21 inhibitor or a negative control.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).
-
Assay Performance:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells convert MTT into formazan crystals, which are then solubilized. The absorbance is measured to quantify cell viability.[12]
-
BrdU Assay: BrdU is added to the cells, where it is incorporated into the DNA of proliferating cells. An anti-BrdU antibody is then used to detect the incorporated BrdU, providing a measure of cell proliferation.[12]
-
-
Data Analysis: A reduction in cell viability or proliferation in inhibitor-treated cells compared to controls indicates anti-tumor activity.[12]
References
- 1. mIRN21 - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. MicroRNA-21 Is a Versatile Regulator and Potential Treatment Target in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are miR-21 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AC1MMYR2, an inhibitor of dicer-mediated biogenesis of Oncomir miR-21, reverses epithelial-mesenchymal transition and suppresses tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fine-tuning miR-21 expression and inhibition of EMT in breast cancer cells using aromatic-neomycin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Comparison of different miR-21 inhibitor chemistries in a cardiac disease model [jci.org]
- 11. ovid.com [ovid.com]
- 12. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Experimental strategies for microRNA target identification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Inhibition of miR-21: Chemical Inhibition vs. Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary methodologies for inhibiting the function of microRNA-21 (miR-21), a key oncomiR implicated in numerous cancers and other pathologies: chemical inhibition using antagonists like miR-21-IN-2 and genetic knockout via CRISPR/Cas9. We present a summary of their efficacy based on experimental data, detailed protocols for key validation assays, and a visualization of the experimental workflow and a core signaling pathway regulated by miR-21.
Data Presentation: Quantitative Comparison of Efficacy
The following table summarizes the quantitative effects of miR-21 inhibition through chemical inhibitors (represented by potent LNA anti-miR-21) and genetic knockout on various cellular processes.
| Parameter | Method | Cell Line | Result | Citation |
| miR-21 Expression | LNA anti-miR-21 (30 nM) | Human Primary Monocytes | ~98% reduction | [1] |
| CRISPR/Cas9 Knockout | A549 (Lung Cancer) | High level of knockout (details in citation) | [2] | |
| CRISPR/Cas12a Knockout | GL261 (Glioma) | Significant decrease in Ct values | [3] | |
| Cell Proliferation | LNA anti-miR-21 | MCF-7 (Breast Cancer) | 29% decrease | [4] |
| CRISPR/Cas9 Knockout | A549 (Lung Cancer) | Time-dependent decrease | [2] | |
| CRISPR/Cas12a Knockout | GL261, CT2A, U87 (Glioma) | Significantly decreased | [3] | |
| Cell Migration | LNA anti-miR-21 | MCF-7 (Breast Cancer) | Up to 69% suppression | [4] |
| CRISPR/Cas9 Knockout | A549 (Lung Cancer) | Reduction in migration | [2] | |
| Apoptosis | LNA anti-miR-21 | B16F10 (Melanoma) | Significant increase (from ~22% to ~87%) | [5] |
| Target Gene Expression (PTEN) | miR-21 Inhibitor | SK-NEP-1 (Wilms' Tumor) | Upregulation at mRNA and protein levels | [6] |
| CRISPR/Cas9 Knockout | A549 (Lung Cancer) | Increased expression | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantitative Real-Time PCR (qRT-PCR) for Mature miR-21 Expression
This protocol is essential for quantifying the level of miR-21 knockdown or knockout.
Materials:
-
TRIzol Reagent or miRNeasy Mini Kit (Qiagen) for RNA extraction.
-
miScript II RT Kit (Qiagen) or TaqMan MicroRNA Reverse Transcription Kit (Thermo Fisher Scientific).
-
miScript SYBR Green PCR Kit (Qiagen) or TaqMan MicroRNA Assay (Thermo Fisher Scientific) specific for hsa-miR-21.
-
qRT-PCR instrument.
-
Nuclease-free water.
-
Reference small nuclear RNA (e.g., RNU6B) primers for normalization.
Procedure:
-
Total RNA Isolation: Isolate total RNA, including the small RNA fraction, from cell lysates using TRIzol or a column-based kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (RT):
-
For the miScript system, polyadenylate mature miRNAs and reverse transcribe them into cDNA using oligo(dT) primers with a universal tag.
-
For the TaqMan system, use a specific stem-loop RT primer for miR-21 to generate cDNA.
-
-
Real-Time PCR:
-
Prepare the PCR reaction mix containing SYBR Green master mix and a specific forward primer for miR-21 and a universal reverse primer (for miScript), or the TaqMan probe and primer set.
-
Perform the PCR on a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct value of miR-21 to that of the reference gene (e.g., RNU6B). Calculate the relative expression using the 2-ΔΔCt method.[7]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x103 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the miR-21 inhibitor or perform CRISPR/Cas9 knockout and culture for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8][9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Western Blot for PTEN and p-AKT
This technique is used to detect changes in the protein levels of miR-21 targets and downstream signaling molecules.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-PTEN, anti-p-AKT, anti-total AKT, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[13][14]
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Optimized workflow to modify microRNA expression in primary human intravascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CRISPR-Cas knockout of miR21 reduces glioma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of microRNA-21 (miR-21) using locked-nucleic acid (LNA)-anti-miR and its effects on the biological behaviors of melanoma cancer cells in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of miR-21 on proliferation and apoptosis of WT cells via PTEN/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qPCR analysis of miRNA expression. [bio-protocol.org]
- 8. MicroRNA-874 inhibits cell proliferation and invasion by targeting cyclin-dependent kinase 9 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MicroRNA-21 activation of Akt via PTEN is involved in the epithelial–mesenchymal transition and malignant transformation of human keratinocytes induced by arsenite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Western Blot Validation of miR-21-IN-2 Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the targets of microRNA-21 (miR-21) inhibitors, with a focus on a representative inhibitor, "miR-21-IN-2". The inhibition of miR-21, a well-established oncomiR, is a promising therapeutic strategy in various cancers. Upregulation of its target tumor suppressor genes is a key indicator of an inhibitor's efficacy. Western blot analysis is a crucial technique for confirming this upregulation at the protein level.
Performance of this compound: Upregulation of Key Targets
Treatment of cancer cell lines with a miR-21 inhibitor leads to a significant increase in the protein expression of its downstream targets. The following table summarizes quantitative data from studies using miR-21 inhibitors, demonstrating the expected upregulation of key tumor suppressor proteins.
| Target Protein | Cell Line | Fold Increase in Protein Expression (vs. Control) | Reference |
| PTEN | Multiple Myeloma (U-266) | Marked Upregulation | [1] |
| PTEN | Human Hepatocellular Carcinoma | ~2 to 3-fold | [2] |
| PDCD4 | Breast Cancer (MCF-7) | ~1.6-fold | [2] |
| PDCD4 | Breast Cancer | ~2-fold | [2] |
| TPM1 | Breast Cancer | ~2-fold | [2] |
| RhoB | Multiple Myeloma (U-266) | Upregulated (mRNA) | [1] |
Signaling Pathway Modulation by miR-21 Inhibition
miR-21 is a critical regulator of multiple signaling pathways involved in cell proliferation, apoptosis, and invasion. By inhibiting miR-21 with agents like this compound, the translational repression of its target genes is lifted. This leads to the upregulation of tumor suppressor proteins such as PTEN and PDCD4. Increased PTEN expression, for example, inhibits the pro-survival PI3K/Akt signaling pathway, while increased PDCD4 levels can suppress translation initiation.
Caption: this compound inhibits miR-21, leading to increased PTEN and PDCD4, which in turn suppresses pro-growth signaling.
Experimental Protocol: Western Blot Validation
This protocol outlines the key steps for validating the upregulation of miR-21 target proteins following treatment with this compound.
1. Cell Culture and Treatment:
- Culture cancer cells (e.g., MCF-7, U-266) in appropriate media.
- Treat cells with this compound at a predetermined optimal concentration (e.g., AC50 of 3.29 μM) or a vehicle control for 24-48 hours.[3]
2. Protein Extraction:
- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify protein concentration using a standard method like the Bradford assay.
3. SDS-PAGE and Protein Transfer:
- Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PTEN, anti-PDCD4) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
- Capture the chemiluminescent signal using an imaging system.
- Perform densitometric analysis of the protein bands using software like ImageJ.
- Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin).
Experimental Workflow
The validation of this compound targets is a multi-step process that often begins with computational predictions and culminates in functional assays. Western blotting is a key confirmatory step to demonstrate changes at the protein level.
Caption: A typical workflow for validating miR-21 inhibitor targets, highlighting the central role of Western blotting.
Comparison with Alternative Methods
While Western blotting is a gold standard for protein quantification, other methods can be used to validate miRNA targets.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of specific proteins separated by size.[4] | Provides data on protein size and quantity; widely used and accepted.[5] | Semi-quantitative without careful optimization; dependent on antibody quality. |
| Luciferase Reporter Assay | Measures the direct interaction between a miRNA and a target mRNA's 3' UTR.[6] | Confirms direct binding of the miRNA to the target.[7] | Does not measure protein expression levels; can be influenced by off-target effects. |
| qRT-PCR | Measures mRNA expression levels. | Highly sensitive and quantitative for RNA. | Does not always correlate with protein levels due to post-transcriptional regulation.[2] |
| ELISA | Antibody-based detection of a specific protein in a sample. | Highly quantitative and sensitive; suitable for high-throughput screening. | Does not provide information on protein size; susceptible to antibody cross-reactivity. |
| Mass Spectrometry | Identifies and quantifies proteins based on their mass-to-charge ratio. | Unbiased, global proteomic analysis; can identify novel targets. | Requires specialized equipment and expertise; complex data analysis. |
Logical Framework for Target Validation
A robust validation of a miR-21 inhibitor's targets requires fulfilling several key criteria. This logical framework illustrates the necessary steps to confidently identify a true biological target.
Caption: The logical progression for confirming a gene as a bona fide target of miR-21 inhibition.
References
- 1. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 5. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
qRT-PCR analysis of miR-21 levels after miR-21-IN-2 treatment
An Objective Comparison of miR-21 Inhibitors Based on qRT-PCR Analysis
This guide provides a comparative analysis of miR-21-IN-2 and other microRNA-21 (miR-21) inhibitors, with a focus on their efficacy as determined by quantitative real-time polymerase chain reaction (qRT-PCR). The content is tailored for researchers, scientists, and professionals in drug development, offering objective data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction to miR-21
MicroRNA-21 (miR-21) is a small non-coding RNA molecule that is frequently overexpressed in a wide variety of cancers, including lymphoma, breast, lung, and colorectal cancer.[1][2] Its consistent upregulation in tumors has led to its classification as an "oncomiR," a microRNA that promotes cancer development.[1][3] MiR-21 exerts its oncogenic effects by downregulating multiple tumor suppressor genes, thereby impacting critical signaling pathways involved in cell proliferation, apoptosis, and invasion.[2][4][5][6] These target genes include Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death 4 (PDCD4), and Tissue Inhibitor of Metalloproteinases 3 (TIMP3).[2][4] Given its central role in tumorigenesis, miR-21 has become a significant target for the development of novel cancer therapeutics. This guide compares the performance of various miR-21 inhibitors, providing supporting experimental data for researchers aiming to modulate miR-21 levels.
The Role of miR-21 in Cellular Signaling
The gene for miR-21 (MIRN21) is located on chromosome 17 and is transcribed independently of its host gene, TMEM49.[1][3] The primary transcript, pri-miR-21, undergoes processing in the nucleus by the Drosha enzyme complex to form a precursor hairpin structure called pre-miR-21.[3] This precursor is then exported to the cytoplasm and further cleaved by the Dicer enzyme to produce the mature, 22-nucleotide miR-21.[3][7] The mature miR-21 is incorporated into the RNA-induced silencing complex (RISC), where it guides the complex to target messenger RNAs (mRNAs), leading to their degradation or translational repression.[7] By inhibiting tumor suppressor genes like PTEN and PDCD4, miR-21 promotes the activity of pro-survival and pro-proliferative signaling pathways, such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[4][5]
Comparative Analysis of miR-21 Inhibitor Efficacy
The efficacy of various small molecules and antisense oligonucleotides in reducing cellular miR-21 levels has been quantified using qRT-PCR. The following table summarizes the performance of this compound and other notable inhibitors across different cancer cell lines.
| Inhibitor | Alternative Name(s) | Type | Concentration | Cell Line | % miR-21 Reduction (relative to control) | Reference |
| This compound | - | Small Molecule | 3.29 µM (AC50) | Not Specified | 50% (activity inhibition) | [8] |
| Compound 52 | - | Small Molecule | 5-10 µM | AGS, ASPC1 | ~30% | [9] |
| Compound 45 | - | Small Molecule | 5-10 µM | AGS, ASPC1 | ~30% | [9] |
| Compound 2 | - | Small Molecule | 10 µM | HeLa | 78% | [10] |
| LNA-anti-miR-21 | Anti-21 | Antisense Oligo | Not Specified | B16F10 | 80% | [11] |
Note: AC50 represents the concentration required to inhibit 50% of the molecule's activity, which may not directly correspond to a 50% reduction in transcript levels as measured by qRT-PCR.
Experimental Protocol: qRT-PCR for miR-21 Quantification
Quantitative real-time PCR is the standard method for measuring the expression levels of mature miRNAs due to its high sensitivity and specificity.[12] The stem-loop pulsed reverse transcription PCR method is commonly employed for mature miRNA quantification.
I. Total RNA Extraction
-
Cell Lysis: Lyse cultured cells treated with miR-21 inhibitors (and appropriate controls, e.g., DMSO, scrambled oligo) using a suitable lysis reagent (e.g., TRIzol).
-
RNA Isolation: Perform RNA isolation using a phenol-chloroform extraction followed by isopropanol precipitation, or use a column-based RNA purification kit according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.[13]
II. Stem-Loop Reverse Transcription (RT)
This step is specific for the mature miRNA of interest.
-
RT Reaction Setup: For each sample, prepare a reaction mix containing total RNA (1-10 ng), a miR-21-specific stem-loop RT primer, dNTPs, reverse transcriptase, and RT buffer.[14]
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using a pulsed RT program to enhance specificity. Typical conditions might involve cycles of incubation at 16°C followed by 30 minutes at 42°C, and a final inactivation step at 85°C for 5 minutes.
III. Real-Time PCR
-
PCR Reaction Setup: Prepare a PCR master mix containing the cDNA product from the RT step, a miR-21-specific forward primer, a universal reverse primer, a TaqMan probe specific for the miR-21 cDNA, and a real-time PCR master mix (e.g., TaqMan Universal PCR Master Mix).[14][15]
-
Thermal Cycling: Run the reaction on a real-time PCR instrument. A typical program includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.[15]
-
Data Collection: Fluorescence data is collected during the annealing/extension step of each cycle.
IV. Data Analysis
-
Determine Cq: Determine the quantification cycle (Cq, also known as Ct) for miR-21 and an endogenous control (e.g., U6 snRNA, RNU48) for each sample.[16]
-
Relative Quantification: Calculate the relative expression of miR-21 using the 2-ΔΔCq method.[11][17] The ΔCq is calculated by subtracting the Cq of the endogenous control from the Cq of miR-21. The ΔΔCq is then calculated by subtracting the ΔCq of the control group (e.g., DMSO treated) from the ΔCq of the inhibitor-treated group. The final fold change is 2-ΔΔCq.
-
Percentage Reduction: The percentage reduction is calculated as (1 - Fold Change) x 100%.
References
- 1. mIRN21 - Wikipedia [en.wikipedia.org]
- 2. Expression of miR-21, miR-31, miR-96 and miR-135b is correlated with the clinical parameters of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. MicroRNA-21 Is a Versatile Regulator and Potential Treatment Target in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic inhibition of microRNA-21 (miR-21) using locked-nucleic acid (LNA)-anti-miR and its effects on the biological behaviors of melanoma cancer cells in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. micro RNA and qRT-PCR [gene-quantification.net]
- 13. wjgnet.com [wjgnet.com]
- 14. genome.med.harvard.edu [genome.med.harvard.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. MicroRNA-21 and microRNA-155 promote the progression of Burkitt’s lymphoma by the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating miR-21 Inhibition: A Comparative Guide to Luciferase Reporter Assays for miR-21-IN-2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing a luciferase reporter assay to confirm the activity of miR-21-IN-2, a small molecule inhibitor of microRNA-21 (miR-21). We offer a detailed comparison with alternative miR-21 inhibitory molecules, supported by experimental data and protocols. This document is intended to assist researchers in designing and interpreting experiments aimed at validating novel cancer therapeutics targeting the oncogenic miR-21.
Introduction to miR-21 and its Inhibition
MicroRNA-21 (miR-21) is a small non-coding RNA that is frequently overexpressed in a wide range of solid and hematological cancers.[1] Its oncogenic activity is attributed to its role in post-transcriptionally downregulating multiple tumor suppressor genes, thereby promoting cell proliferation, survival, and invasion while inhibiting apoptosis.[1][2] Among its key validated targets are PTEN, PDCD4, and Rho-B.[1] Given its central role in tumorigenesis, miR-21 has emerged as a promising therapeutic target.
The validation of miR-21 inhibitors is a critical step in drug discovery. The luciferase reporter assay is a widely adopted, sensitive, and reliable method for quantifying the functional activity of miRNAs and their inhibitors in a cellular context.[3] This assay directly measures the ability of an inhibitor to rescue the expression of a reporter gene that has been suppressed by miR-21.
Principle of the Luciferase Reporter Assay for miR-21 Activity
The luciferase reporter assay for miR-21 activity relies on a genetically engineered reporter vector. A specific binding sequence for miR-21 is cloned into the 3' untranslated region (3' UTR) downstream of a luciferase reporter gene (e.g., Firefly luciferase). When this construct is introduced into cells that endogenously express miR-21, the miRNA binds to its target sequence on the luciferase mRNA. This binding leads to mRNA degradation or translational repression, resulting in a significantly reduced luciferase signal.
The introduction of a miR-21 inhibitor, such as this compound, prevents miR-21 from binding to its target sequence on the reporter mRNA. This "de-repression" restores luciferase expression, leading to a quantifiable increase in the luminescent signal. A second reporter, such as Renilla luciferase, is often co-expressed from the same or a separate plasmid to serve as an internal control for normalizing transfection efficiency and cell viability.[4][5]
Performance of this compound and Comparison with Alternatives
Luciferase reporter assays are instrumental in determining the potency of inhibitors like this compound. The activity is often reported as an AC50 (concentration for 50% of maximal activity) or EC50 (half-maximal effective concentration) value.
Table 1: Quantitative Comparison of miR-21 Inhibitors
| Inhibitor Class | Specific Compound/Type | Potency (IC50 / EC50 / AC50) | Mechanism of Action | Reference |
| Small Molecule | This compound | AC50: 3.29 μM | Potential inhibitor of miR-21 activity. | [6] |
| Small Molecule | Diazobenzene Compound 2 | EC50: 2 μM | Inhibits transcription of the primary miR-21 gene. | [7] |
| Antisense Oligo | 2'-O-Me modified | Effective at nanomolar concentrations | Binds to mature miR-21, blocking its function. | [8] |
| Antisense Oligo | "Tiny" LNA | IC50: 0.9 nM | Binds to the seed region of mature miR-21, leading to sequestration. | [9] |
Data presented is derived from various cell lines and experimental conditions and should be used for comparative purposes.
Experimental Protocol: Luciferase Reporter Assay for this compound
This protocol is a generalized procedure based on methodologies reported in the literature.[4][7][10] Optimization for specific cell lines and reagents is recommended.
1. Materials and Reagents:
-
Cell Line: HeLa or MCF-7 cells, known to have high endogenous miR-21 expression.[7]
-
Reporter Plasmids:
-
Firefly luciferase vector containing a miR-21 binding site in the 3' UTR (e.g., pmirGLO-miR21).
-
Control vector with a mismatched or scrambled sequence.
-
The pmirGLO vector from Promega contains both Firefly luciferase for miRNA target analysis and Renilla luciferase for normalization.[5]
-
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
Compound: this compound (dissolved in DMSO).
-
Assay Kit: Dual-Luciferase® Reporter Assay System (Promega) or similar.
-
Culture Medium: DMEM supplemented with 10% FBS.
-
Plates: White, opaque 96-well or 24-well plates suitable for luminescence readings.
2. Cell Seeding:
-
Seed 1 x 104 HeLa cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
3. Transfection:
-
Co-transfect cells with the miR-21 reporter plasmid (and a Renilla control if not on the same vector) using a suitable transfection reagent according to the manufacturer's protocol.[4]
-
Typically, 100-150 ng of the reporter plasmid is used per well in a 96-well plate.[4]
4. Compound Treatment:
-
After 16-24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., a dose-response curve from 0.1 to 25 µM).
-
Include a DMSO-only vehicle control.
5. Incubation and Cell Lysis:
-
Incubate the cells for an additional 24 to 48 hours.[7]
-
Remove the medium and gently wash the cells with PBS.
-
Lyse the cells by adding Passive Lysis Buffer (from the assay kit) to each well and incubate according to the manufacturer's protocol.
6. Luciferase Assay:
-
Using a luminometer, first add the Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.
-
Next, add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure the Renilla luciferase activity.[10]
7. Data Analysis:
-
Normalize the data by calculating the ratio of Firefly to Renilla luciferase activity for each well.
-
Calculate the fold change in normalized luciferase activity for this compound treated wells relative to the DMSO vehicle control.
-
Plot the fold change against the inhibitor concentration to determine the AC50/EC50 value.
Key Signaling Pathways Modulated by miR-21
Inhibition of miR-21 de-represses its target tumor suppressor genes, leading to the modulation of critical cancer-related signaling pathways. A primary mechanism involves the upregulation of PTEN, which in turn inhibits the pro-survival PI3K/AKT/mTOR pathway.[1][11] Another key target is PDCD4, which, when de-repressed, inhibits transcription factor AP-1, reducing the expression of genes involved in proliferation and invasion.
Conclusion
The luciferase reporter assay is an essential tool for the primary validation of miR-21 inhibitors like this compound. It provides robust, quantitative data on the compound's ability to functionally antagonize miR-21 in a cellular environment. When combined with specificity assays and analysis of downstream targets, this method allows researchers to confidently assess the potency and mechanism of action of novel therapeutic candidates targeting this critical oncogenic miRNA.
References
- 1. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RNA for Drug Discovery [promega.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 11. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of miR-21 Inhibition: A Comparative Guide to Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, the inhibition of microRNA-21 (miR-21) presents a promising therapeutic avenue for a multitude of diseases, most notably cancer. While various inhibitors are available, a comprehensive understanding of their performance, based on published experimental data, is crucial for informed decision-making in research and development. This guide provides an objective comparison of miR-21 inhibitors, focusing on alternatives to the commercially listed but sparsely documented miR-21-IN-2.
MicroRNA-21 is a well-established oncomiR, a microRNA that is consistently overexpressed in a wide array of solid and hematological malignancies.[1][2] Its upregulation is linked to increased cell proliferation, invasion, and apoptosis inhibition, contributing to tumor growth and progression.[3] The mechanism of miR-21's oncogenic activity involves the downregulation of multiple tumor suppressor genes, including PTEN, PDCD4, and TPM1.[4] Consequently, the development of effective miR-21 inhibitors is a significant focus in translational research.
While a product named this compound is commercially available with a reported AC50 of 3.29 μM, there is a notable absence of peer-reviewed studies validating its performance and mechanism of action.[5] This guide, therefore, focuses on other small molecule inhibitors of miR-21 that have been described and characterized in the scientific literature, providing a foundation for comparison and selection of appropriate research tools.
Performance of Alternative miR-21 Small Molecule Inhibitors
The following table summarizes the performance of select small molecule inhibitors of miR-21 based on published data. It is important to note that direct head-to-head comparison studies are limited, and experimental conditions may vary between studies.
| Inhibitor | Chemical Class | Reported Potency (EC50/IC50) | Cellular Effects | Mechanism of Action | Reference |
| Azobenzene Compound 2 | Azobenzene | EC50: 2 µM | - 485% increase in luciferase reporter signal at 10 µM- 87% reduction in pri-miR-21 levels | Inhibits the transcription of the miR-21 gene | [6] |
| ADM-21 | Chemically-modified antisense oligonucleotide | 10 µM | - 43.5% suppression of bladder cancer cell growth- 90% reduction in invasiveness | Binds to and inhibits mature miR-21 | [4] |
| Unnamed Small Molecule Inhibitors (Compounds 6, 7, 11, 13) | Not specified | Not specified | Abrogation of Dicer cleavage of pre-miR-21 | Bind near the apical loop of pre-miR-21, blocking Dicer processing | [7] |
Key Experimental Protocols
The evaluation of miR-21 inhibitor performance relies on a set of key experimental assays. Below are detailed methodologies for these essential experiments.
Luciferase Reporter Assay for miR-21 Activity
This assay is a cornerstone for quantifying the inhibitory effect of a compound on miR-21's ability to bind to its target mRNA.
-
Cell Culture and Transfection: HeLa cells or another suitable cell line are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a luciferase reporter plasmid containing a miR-21 binding site downstream of the luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Compound Treatment: Following transfection, cells are treated with the small molecule inhibitor at various concentrations.
-
Luciferase Activity Measurement: After a 24-48 hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. An increase in the firefly luciferase signal (normalized to the Renilla signal) indicates inhibition of miR-21 activity.[6]
Quantitative Real-Time PCR (qRT-PCR) for miR-21 and Target Gene Expression
qRT-PCR is used to directly measure the levels of miR-21 and its target mRNAs, providing insights into the inhibitor's effect on miRNA levels and the downstream consequences.
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
Reverse Transcription: For miRNA analysis, a specific stem-loop primer for miR-21 is used for reverse transcription. For mRNA analysis, oligo(dT) or random primers are used.
-
Real-Time PCR: The resulting cDNA is used as a template for real-time PCR using specific primers for mature miR-21, its primary transcript (pri-miR-21), and target genes (e.g., PTEN, PDCD4). A housekeeping gene (e.g., U6 snRNA for miRNA, GAPDH for mRNA) is used for normalization. The 2-ΔΔCt method is commonly used to calculate the relative expression levels.[2][6]
Western Blotting for Target Protein Expression
This technique is crucial for confirming that the inhibition of miR-21 leads to an increase in the protein levels of its target tumor suppressors.
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PTEN, PDCD4) and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Regulated by miR-21
The oncogenic effects of miR-21 are mediated through its influence on several critical signaling pathways. Understanding these pathways is essential for appreciating the broader impact of miR-21 inhibition.
Caption: Overview of miR-21 signaling pathway.
Experimental Workflow for Evaluating miR-21 Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel miR-21 inhibitor.
Caption: Preclinical evaluation workflow for miR-21 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. MicroRNA MIR21 (miR-21) and PTGS2 expression in colorectal cancer and patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miR-21 Plays a Dual Role in Tumor Formation and Cytotoxic Response in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking miR-21-IN-2 Against Known Tumor Suppressors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the microRNA inhibitor miR-21-IN-2 and well-established tumor suppressors. The objective is to benchmark the therapeutic potential of inhibiting miR-21, a known oncomiR, against the functions of key tumor suppressor genes. This document summarizes experimental data, details relevant methodologies, and visualizes the signaling pathways involved to aid in the evaluation of novel cancer therapeutic strategies.
Introduction to miR-21 and Tumor Suppressors
MicroRNA-21 (miR-21) is one of the most studied oncomiRs, found to be upregulated in a wide array of cancers, including glioblastoma, breast, lung, and colorectal cancer.[1] Its overexpression is correlated with increased cell proliferation, invasion, and metastasis, as well as decreased apoptosis.[2][3] miR-21 exerts its oncogenic effects by post-transcriptionally downregulating the expression of multiple tumor suppressor genes.[1][4] Consequently, inhibiting miR-21 presents a promising therapeutic strategy for cancer treatment. This compound is a potential small molecule inhibitor of miR-21 with an AC50 value of 3.29 μM.[5]
Tumor suppressor genes, in contrast, are critical regulators of normal cell growth and division.[6][7] Their protein products can repair DNA mistakes, slow down cellular division, or induce apoptosis.[8] The loss of function of these genes is a hallmark of cancer. This guide will focus on three key tumor suppressors that are also known targets of miR-21: PTEN, PDCD4, and the tumor suppressor p53, which acts as a central node in cellular stress response.
Signaling Pathways and Mechanisms of Action
To understand the comparative effects of this compound and tumor suppressors, it is essential to visualize their respective signaling pathways.
Caption: The miR-21 signaling pathway and its inhibition by this compound.
Caption: The PTEN signaling pathway, a key target of miR-21.
References
- 1. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and the target genes of microRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning 21: Induction of miR-21 as a Key Switch in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tumor-Suppressor Genes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of miR-21-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of miR-21-IN-2, a small molecule inhibitor of microRNA-21. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound from all vendors may not be readily available, a representative SDS for the compound with CAS No. 304880-74-8 provides critical safety information. The following procedures are based on this information and general best practices for the disposal of hazardous chemical waste in a research setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be familiar with the hazard profile of this compound. Based on available data, this compound should be handled with care.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other suitable protective clothing.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Summary of Safety and Disposal Information
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Information |
| Chemical Name | 9H-Carbazole-9-ethanol, 3,6-dibromo-α-[[(2-methylphenyl)amino]methyl]- |
| CAS Number | 304880-74-8 |
| Physical State | Solid |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |
| Primary Hazards | Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. |
| Spill Response | Evacuate personnel to safe areas. Ensure adequate ventilation. Collect spillage with suitable absorbent material and place in a closed container for disposal. |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains. |
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, like many other small molecule inhibitors used in research, requires treating it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect all waste containing this compound, including the pure compound, contaminated solutions (e.g., cell culture media), and disposable labware (e.g., pipette tips, tubes), in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical and its solvent, be in good condition, and have a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound (9H-Carbazole-9-ethanol, 3,6-dibromo-α-[[(2-methylphenyl)amino]methyl]-)".
-
Include the approximate concentration and quantity of the waste.
-
Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that the waste is segregated from incompatible materials to prevent any adverse chemical reactions.
-
Secondary containment should be used for all liquid hazardous waste.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent (e.g., DMSO, ethanol) must be collected and disposed of as hazardous waste.
-
After rinsing, deface or remove the original label from the container before disposing of it according to your institution's guidelines for non-hazardous rinsed containers.
-
-
Request for Pickup:
-
Once the waste container is full, or as per your institution's policy, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.
-
Do not allow hazardous waste to accumulate in the lab for extended periods.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and responsible environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed protocols.
Safeguarding Research: A Comprehensive Guide to Handling miR-21-IN-2
Researchers and scientists working with the potent microRNA inhibitor, miR-21-IN-2, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, a conservative approach based on standard laboratory safety practices for handling potent, biologically active small molecules is strongly recommended. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.
Personal Protective Equipment (PPE)
Given that this compound is a bioactive chemical, appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Single-use, chemotherapy-rated gloves- Lab coat- Safety glasses with side shields |
| Weighing & Aliquoting (Solid Form) | - Double chemotherapy-rated gloves- Disposable gown, long-sleeved with tight cuffs- Safety goggles- Face shield- N95 respirator or higher |
| Solution Preparation & Handling | - Double chemotherapy-rated gloves- Disposable gown, long-sleeved with tight cuffs- Safety goggles |
| Spill Cleanup | - Double chemotherapy-rated gloves- Disposable gown- Safety goggles- N95 respirator or higher (depending on spill size and ventilation) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Move it to a designated containment area (e.g., a chemical fume hood) and contact the supplier and your institution's Environmental Health and Safety (EHS) department.
-
If the package is intact, don the recommended PPE for receiving and unpacking.
2. Storage:
-
Store this compound in a clearly labeled, sealed container in a designated, secure location.
-
Follow the manufacturer's recommendations for storage temperature, which is typically -20°C for the powdered form and -80°C for solutions.[1]
3. Preparation (Weighing and Solubilization):
-
All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Wear the specified PPE for weighing and aliquoting.
-
Use dedicated spatulas and weighing papers.
-
Prepare solutions in a chemical fume hood.
4. Use in Experiments:
-
When handling solutions of this compound, always wear the appropriate PPE.
-
Conduct all experimental procedures involving the compound within a chemical fume hood or a biosafety cabinet, depending on the nature of the experiment.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate spill cleanup PPE, contain the spill using an appropriate chemical spill kit.
-
Absorb the spill with inert material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area according to your institution's EHS guidelines.
6. Disposal:
-
All waste materials contaminated with this compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting, emphasizing the integration of safety measures at each step.
By implementing these safety and logistical measures, researchers can minimize the risks associated with handling the potent this compound inhibitor and maintain a secure laboratory environment. Always consult your institution's specific safety protocols and EHS department for additional guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
